2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKVDGNHFQSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350033 | |
| Record name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17174-03-7 | |
| Record name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is a heterocyclic compound incorporating both a pyrimidine and a benzoic acid moiety. This structural combination is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrimidine and anthranilic acid derivatives. Pyrimidine-based compounds are fundamental components of nucleic acids and are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Similarly, anthranilic acid derivatives are recognized for their anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | N-(4,6-Dimethylpyrimidin-2-yl)anthranilic acid | [1] |
| CAS Number | 17174-03-7 | [1] |
| Molecular Formula | C₁₃H₁₃N₃O₂ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Melting Point | 252-254 °C | [1] |
| Boiling Point (Predicted) | 461.4 ± 47.0 °C | [1] |
| Density (Predicted) | 1.300 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.20 ± 0.36 | [1] |
| Appearance | Solid | [1] |
Synthesis
The synthesis of this compound can be achieved through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This method is a standard procedure for the formation of C-N bonds and is widely used in the synthesis of N-aryl anthranilic acids.[2][3][4]
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Experimental Protocol (General Procedure based on Ullmann Condensation of N-Aryl Anthranilic Acids):
A mixture of 2-chlorobenzoic acid (or a related halogenated benzoic acid), 2-amino-4,6-dimethylpyrimidine, a copper catalyst (such as copper(I) oxide or copper(I) iodide), and a base (such as potassium carbonate) in a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide) is heated at an elevated temperature (typically 150-200 °C) for several hours.[2][4] The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into water. The product is then precipitated by acidification with a mineral acid (e.g., hydrochloric acid). The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[5]
Spectral Data (Predicted and based on Analogous Compounds)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Benzoic Acid Ring): Multiplets in the range of δ 7.0-8.5 ppm.
-
Pyrimidine Proton: A singlet around δ 6.5-7.0 ppm.
-
Methyl Protons (on Pyrimidine Ring): A singlet around δ 2.3-2.5 ppm.
-
Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Carboxylic Acid Proton (OH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (COOH): A signal in the range of δ 165-175 ppm.
-
Aromatic and Pyrimidine Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methyl Carbons: A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A sharp to medium band around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C=N and C=C Stretches (Aromatic and Pyrimidine Rings): Multiple bands in the region of 1450-1650 cm⁻¹.
-
C-N Stretch: A band in the region of 1250-1350 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): Expected at m/z = 243.10.
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively documented in the available literature, its structural components suggest a high potential for pharmacological activity.
Potential Signaling Pathway Involvement:
Given the known activities of pyrimidine and anthranilic acid derivatives, this compound could potentially interact with various biological targets. For instance, many pyrimidine-containing molecules act as kinase inhibitors by competing with ATP for the binding site on the enzyme. Anthranilic acid derivatives, such as non-steroidal anti-inflammatory drugs (NSAIDs), are known to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.
References
An In-Depth Technical Guide to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of public data, this document focuses on its chemical identity, and inferred properties based on related compounds. It is intended to serve as a foundational resource for researchers initiating studies on this compound.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a dimethylpyrimidine group via an amine bridge.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 17174-03-7 |
| Hydrochloride Salt CAS | 18159-99-4 |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | This compound |
Physicochemical Properties
Synthesis
A definitive, published experimental protocol for the synthesis of this compound is not currently available in the public domain. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The most probable method involves a nucleophilic aromatic substitution or a coupling reaction.
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of 2-chloro-4,6-dimethylpyrimidine with 2-aminobenzoic acid in the presence of a base.
Caption: Proposed synthetic workflow for the target compound.
Biological Activity
There is currently no publicly available quantitative data on the biological activity of this compound. However, the structural motifs present in the molecule, namely the aminopyrimidine and aminobenzoic acid scaffolds, are found in compounds with a wide range of biological activities. Derivatives of aminobenzoic acid and pyrimidine have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Further research, including in vitro and in vivo screening, is necessary to determine the specific biological profile of this compound.
Experimental Protocols
As no specific experimental studies involving this compound have been published, this section outlines a general workflow for initiating a biological investigation.
General Workflow for Biological Screening:
Caption: A logical workflow for the biological evaluation of a novel compound.
Signaling Pathways
There is no information available in the public domain regarding the interaction of this compound with any known signaling pathways. To elucidate its mechanism of action, a logical starting point would be to investigate its effect on pathways commonly modulated by similar chemical scaffolds.
Potential Areas for Mechanistic Studies:
Caption: Potential initial avenues for mechanistic studies.
Conclusion
This compound is a chemical entity with potential for biological activity based on its structural components. However, a comprehensive review of publicly available scientific literature reveals a significant lack of empirical data regarding its synthesis, physicochemical properties, and biological function. This guide serves as a starting point for researchers, providing the known identifiers and proposing logical directions for future investigation. Further experimental work is essential to unlock the potential of this molecule and to populate the public knowledge base with the data required for drug discovery and development efforts.
The Diverse Biological Activities of Aminopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets with high affinity.[1] This has led to the development of a multitude of aminopyrimidine derivatives with diverse and potent biological activities. These compounds are at the forefront of targeted therapies, particularly in oncology, but their utility extends to infectious diseases, inflammatory conditions, and neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of aminopyrimidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anticancer Activity
Aminopyrimidine derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][3]
Kinase Inhibition
The aminopyrimidine core can mimic the adenine ring of ATP, allowing these derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[4]
Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[1] This oncoprotein exhibits constitutive tyrosine kinase activity, driving uncontrolled cell proliferation.[5] Imatinib stabilizes the inactive conformation of the Abl kinase domain, blocking downstream signaling.[5]
Quantitative Data: Bcr-Abl Kinase Inhibition
| Compound | Target | Assay Type | Parameter | Value (nM) |
| Imatinib | Bcr-Abl | Kinase Autophosphorylation | IC50 | 25[5] |
| Imatinib | c-Abl | Kinase Assay | IC50 | 400[5] |
| Imatinib | PDGFR | Kinase Assay | IC50 | ~25[5] |
| Imatinib | c-Kit | Kinase Assay | IC50 | ~25[5] |
Experimental Protocol: In Vitro Bcr-Abl Kinase Assay (Immobilized Substrate)
This assay quantifies the inhibitory effect of a compound on the kinase activity of Bcr-Abl.
-
Materials: Recombinant Bcr-Abl kinase, biotinylated peptide substrate (e.g., GGEPLYWSFPAKKK), streptavidin-coated microplates, ATP, test compound (e.g., Imatinib), kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), HRP-conjugated anti-phosphotyrosine antibody, TMB substrate, stop solution.
-
Procedure:
-
Coat streptavidin microplates with the biotinylated peptide substrate.
-
Add serial dilutions of the test compound to the wells.
-
Add recombinant Bcr-Abl kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Wash the wells to remove unbound reagents.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a suitable stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the IC50 value from the dose-response curve.[5]
-
Signaling Pathway: Bcr-Abl
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to various cancers, particularly non-small cell lung cancer (NSCLC).[6][7] Aminopyrimidine derivatives have been developed as potent EGFR inhibitors.[6] Osimertinib is a third-generation EGFR tyrosine kinase inhibitor effective against the T790M resistance mutation.[6]
Quantitative Data: EGFR Kinase Inhibition
| Compound | Target | Cell Line | Parameter | Value (nM) |
| Compound 10c | EGFR L858R/T790M | - | IC50 | -[8] |
| Compound 10j | EGFRvIII | U87-EGFRvIII | IC50 | -[8] |
Signaling Pathway: EGFR
Aminopyrimidine derivatives have been developed to target a range of other kinases implicated in cancer, including Focal Adhesion Kinase (FAK) and Fms-like tyrosine kinase 3 (FLT3).[9][10][11]
Quantitative Data: FAK and FLT3 Kinase Inhibition
| Compound | Target | Parameter | Value (nM) |
| TAE226 | FAK | IC50 | 5.5[10] |
| Compound 7r | FLT3-ITD | IC50 | -[11] |
Signaling Pathway: FAK
Cytotoxicity and Anti-proliferative Activity
The inhibitory effects of aminopyrimidine derivatives on cancer-related kinases translate to potent anti-proliferative and cytotoxic activity against various cancer cell lines.
Quantitative Data: Anticancer Cell-Based Assays
| Compound | Cell Line(s) | Assay Type | Parameter | Value (µM) |
| RDS 3442 (2a) | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancer | Cell Viability | EC50 | 4 - 8[1][12] |
| Imatinib | K562 (CML) | Cell Viability | IC50 | -[5] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of compounds on cancer cells.
-
Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, test compound (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or EC50 value.[13][14][15]
-
Experimental Workflow: Anticancer Drug Screening
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Aminopyrimidine derivatives have demonstrated a broad spectrum of activity against various microbial pathogens.[5][16]
Antibacterial Activity
Certain aminopyrimidine derivatives have shown potent antibacterial activity, including against drug-resistant strains.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
-
Materials: Bacterial strain of interest, Mueller-Hinton agar plates, sterile cotton swabs, antimicrobial-impregnated paper disks, incubator.
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab to create a bacterial lawn.
-
Aseptically place the antimicrobial disks onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts.[17]
-
Antifungal Activity
Aminopyrimidine derivatives have also been investigated for their antifungal properties.
Quantitative Data: Antifungal Activity
| Compound | Fungal Species | Parameter | Value (µg/mL) |
| Compound 5o | Phomopsis sp. | EC50 | 10.5[18] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Materials: Fungal strain of interest, appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, test compound, incubator.
-
Procedure:
-
Prepare serial dilutions of the test compound in the broth medium in the wells of a microtiter plate.
-
Add a standardized fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.[19]
-
Antiviral Activity
The antiviral potential of aminopyrimidine derivatives has also been explored.
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
-
Materials: Host cell line susceptible to the virus, virus stock, cell culture medium, agarose or other overlay medium, test compound, crystal violet staining solution.
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.
-
After an adsorption period, remove the virus/compound mixture and add an overlay medium to restrict virus spread to adjacent cells.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[20][21][22][23][24]
-
Anti-inflammatory Activity
Aminopyrimidine derivatives have been investigated for their ability to modulate inflammatory responses.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.
-
Materials: Macrophage cell line (e.g., RAW 264.7), lipopolysaccharide (LPS), Griess reagent, test compound.
-
Procedure:
-
Culture macrophages in the presence of the test compound for a short pre-incubation period.
-
Stimulate the cells with LPS to induce nitric oxide production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored compound.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Other Biological Activities
The structural versatility of aminopyrimidines has led to their investigation for a variety of other therapeutic targets.
β-Glucuronidase Inhibition
Elevated β-glucuronidase activity is associated with certain cancers and other diseases. Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.[2][25][26][27]
Quantitative Data: β-Glucuronidase Inhibition
| Compound | Source of β-Glucuronidase | Parameter | Value (µM) |
| Compound 24 | - | IC50 | 2.8[2][25] |
| D-saccharic acid 1,4-lactone (standard) | - | IC50 | 45.75[2][25] |
Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay
-
Materials: β-Glucuronidase enzyme, p-nitrophenyl-β-D-glucuronide (substrate), buffer solution, test compound, 96-well plate, microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing the buffer, enzyme, and test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a specific temperature (e.g., 37°C) for a set time.
-
Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[28]
-
BACE1 Inhibition
Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Aminopyrimidine derivatives have been designed as BACE1 inhibitors.[6][29][30]
Quantitative Data: BACE1 Inhibition
| Compound | Parameter | Value (µM) |
| Lead Compound 1 | IC50 | 37.4[29] |
| Optimized Compound 13g | IC50 | 1.4[29] |
Conclusion
The aminopyrimidine scaffold is a highly valuable core structure in modern drug discovery, yielding derivatives with a wide spectrum of potent biological activities. Their success as kinase inhibitors in oncology is well-established, and their potential in treating infectious, inflammatory, and neurodegenerative diseases is continually being explored. The data and methodologies presented in this technical guide highlight the broad applicability of aminopyrimidine derivatives and are intended to support the ongoing research and development of novel therapeutics based on this versatile chemical framework. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved aminopyrimidine-based drugs.
References
- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAE226, a dual inhibitor of focal adhesion kinase and insulin-like growth factor-I receptor, is effective for Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. jocpr.com [jocpr.com]
- 22. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ibtbioservices.com [ibtbioservices.com]
- 24. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Investigation of the inhibitory potential of secondary metabolites isolated from Fernandoa adenophylla against Beta-glucuronidase via molecular docking and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Design, synthesis, and biological activity evaluation of BACE1 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid (NMR, IR, Mass Spec)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is a molecule of interest in medicinal chemistry and drug discovery, combining the structural features of anthranilic acid and a substituted aminopyrimidine. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such novel compounds. This guide aims to facilitate these efforts by providing a consolidated resource of spectroscopic data for the key starting materials. The presented data for 2-aminobenzoic acid and 2-amino-4,6-dimethylpyrimidine can be used as a reference for peak assignment and structural verification during the synthesis and analysis of the target compound.
Spectroscopic Data of Precursor Molecules
The following sections present the available spectroscopic data for 2-aminobenzoic acid and 2-amino-4,6-dimethylpyrimidine. This data has been compiled from various sources and is presented in a structured format for ease of reference.
2-Aminobenzoic Acid
Table 1: NMR Spectroscopic Data for 2-Aminobenzoic Acid
| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) / ppm | 5.19 (s, br, 2H, NH₂), 6.55-6.61 (m, 1H, Ar-H), 6.73 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H), 7.20-7.26 (m, 1H, Ar-H), 7.84 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H) | 111.9, 116.9, 118.0, 132.9, 135.3, 152.9, 171.9 |
| Reference | The Royal Society of Chemistry[1] | The Royal Society of Chemistry[1] |
Table 2: IR Spectroscopic Data for 2-Aminobenzoic Acid
| Wavenumber (cm⁻¹) | Assignment |
| 3485, 3375 | N-H stretching |
| 3200-2500 | O-H stretching (broad) |
| 1680 | C=O stretching |
| 1615, 1585, 1485 | Aromatic C=C stretching |
| 1300 | C-N stretching |
| 750 | Ortho-disubstituted benzene ring C-H bending |
Table 3: Mass Spectrometry Data for 2-Aminobenzoic Acid
| m/z | Relative Intensity (%) | Assignment |
| 137 | 100 | [M]⁺ |
| 119 | 95 | [M-H₂O]⁺ |
| 92 | 80 | [M-COOH]⁺ |
| 65 | 55 | [C₅H₅]⁺ |
2-Amino-4,6-dimethylpyrimidine
Table 4: NMR Spectroscopic Data for 2-Amino-4,6-dimethylpyrimidine
| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) / ppm | 2.29 (s, 6H, 2xCH₃), 4.95 (s, br, 2H, NH₂), 6.28 (s, 1H, Ar-H) | 23.8, 110.1, 162.9, 167.5 |
| Reference | ChemicalBook[2] | ChemicalBook |
Table 5: IR Spectroscopic Data for 2-Amino-4,6-dimethylpyrimidine
| Wavenumber (cm⁻¹) | Assignment |
| 3450, 3300 | N-H stretching |
| 2960 | C-H stretching (methyl) |
| 1640 | N-H bending |
| 1590, 1550 | Pyrimidine ring stretching |
| 810 | C-H out-of-plane bending |
Table 6: Mass Spectrometry Data for 2-Amino-4,6-dimethylpyrimidine
| m/z | Relative Intensity (%) | Assignment |
| 123 | 100 | [M]⁺ |
| 108 | 50 | [M-CH₃]⁺ |
| 81 | 40 | [M-CH₃CN]⁺ |
| 54 | 30 | [C₃H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed in this guide. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]
-
Filtration: If any solid remains undissolved, filter the solution or carefully pipette the supernatant into a clean NMR tube.
-
NMR Tube Filling: Transfer the clear solution into a standard 5 mm NMR tube to a depth of about 4-5 cm.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the spectrum.
-
Data Acquisition: Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent that is compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water). The solvent may contain a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to promote ionization.
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.[4]
-
Instrument Setup:
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the analyte.
-
-
Data Acquisition:
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is typically observed in positive ion mode.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.
Conclusion
References
- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 2. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chem.latech.edu [chem.latech.edu]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on the well-understood principles of chemical structure and polarity, drawing parallels with structurally similar molecules. Furthermore, this document details a standardized experimental protocol for determining the equilibrium solubility of the compound, which is a critical step in drug discovery and development for aspects such as formulation, bioavailability, and in vitro assay design.
Introduction
This compound is a molecule of interest in medicinal chemistry, combining the structural features of a substituted pyrimidine and a benzoic acid moiety. Understanding its solubility in a range of solvents is paramount for its progression through the drug discovery pipeline. Solubility impacts everything from the feasibility of synthetic workups to the design of formulations for preclinical and clinical studies. This guide aims to provide a foundational understanding of the expected solubility of this compound and a practical framework for its empirical determination.
Inferred Solubility Profile
The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound contains both polar and non-polar functionalities, which will dictate its interaction with different solvents.
-
Polar Moieties: The benzoic acid group (with its carboxylic acid) and the amino linker are polar and capable of hydrogen bonding. The nitrogen atoms in the pyrimidine ring also contribute to the molecule's polarity.
-
Non-polar Moieties: The benzene ring and the two methyl groups on the pyrimidine ring are non-polar (lipophilic).
Based on the principle of "like dissolves like," and the known solubilities of benzoic acid and 2-aminopyrimidine, an inferred qualitative solubility profile for this compound is presented below. Benzoic acid is generally soluble in polar organic solvents and has low solubility in water.[1][2][3] 2-aminopyrimidine is moderately soluble in water and soluble in polar organic solvents like ethanol and methanol, but has poor solubility in non-polar solvents.[4]
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water | Low | The presence of the large, non-polar aromatic and pyrimidine rings is expected to significantly limit solubility in water, despite the presence of hydrogen bonding groups. |
| Methanol | High | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the molecule. Benzoic acid and 2-aminopyrimidine both show good solubility in methanol.[4][5] | |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility. Benzoic acid is highly soluble in ethanol.[1][5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar character. |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility. | |
| Acetone | Moderate to High | Acetone's polarity should allow for good solvation of the molecule. | |
| Non-Polar | Toluene | Low to Moderate | The aromatic nature of toluene may provide some favorable interactions with the benzene and pyrimidine rings, but its lack of polarity will limit the solvation of the polar functional groups. Benzoic acid has lower solubility in toluene compared to polar solvents.[5] |
| Hexane | Very Low | As a non-polar aliphatic solvent, hexane will not effectively solvate the polar functional groups of the molecule, leading to very poor solubility. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity and can solvate a range of organic molecules. It is expected to provide moderate solubility. |
| Chloroform | Moderate to High | Chloroform is a slightly more polar chlorinated solvent than DCM and can act as a weak hydrogen bond donor, which may enhance solubility compared to DCM. Benzoic acid has reasonably high solubility in chloroform.[5] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8][9][10]
3.1. Materials
-
This compound (solid, high purity)
-
Selected solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in the solvent based on the concentration of the saturated solution and the dilution factor.
-
3.3. Data Analysis
The solubility is typically expressed in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. dissolutiontech.com [dissolutiontech.com]
Pyrimidine-Based Compounds: A Technical Guide to Therapeutic Targets
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules, including the nucleobases uracil, cytosine, and thymine.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to a wide array of therapeutic agents with diverse mechanisms of action.[1][2] Pyrimidine-based compounds have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, inflammatory disorders, and neurological conditions.[3][4] Their versatility stems from the ability of the pyrimidine ring to engage in various biological interactions, such as hydrogen bonding and bioisosteric replacement of other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of the drug candidates.[4]
This technical guide provides an in-depth overview of the key therapeutic targets for pyrimidine-based compounds. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the mechanisms of action, quantitative data on inhibitory activities, experimental protocols for target validation, and visualizations of relevant signaling pathways.
I. Protein Kinases: Prime Targets in Oncology and Beyond
Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, are a major class of therapeutic targets, particularly in oncology.[5] The pyrimidine core is a prevalent motif in many kinase inhibitors, often mimicking the adenine ring of ATP to bind to the enzyme's active site.[5][6]
A. Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT, promoting cell proliferation and survival. Dysregulation of EGFR is a hallmark of various cancers. Pyrimidine-based inhibitors are designed to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.
Quantitative Data: EGFR Inhibition
| Compound Class | Specific Compound/Series | Target | IC50 | Reference |
| Pyrido[3,4-d]pyrimidine | Compound 42 | EGFRL858R/T790M/C797S | 7.2 nM | [7] |
| Pyrido[3,4-d]pyrimidine | Compound 45 | EGFRL858R/T790M | 23.3 nM | [7] |
| Tetrahydropyrido[4,3-d]pyrimidine | Compounds 5-10 | EGFR | 8 - 18 nM | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR | 0.054 µM | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 0.034 µM | [8] |
| Pyrrolo[3,2-d]pyrimidine | Compound 12 | EGFRT790M | 35.4 nM | [9] |
Signaling Pathway: EGFR
Caption: EGFR signaling cascade and the inhibitory action of pyrimidine-based compounds.
B. Cyclin-Dependent Kinases (CDKs)
CDKs are crucial for cell cycle regulation. The CDK4/6-Cyclin D complex, in particular, controls the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) protein. Pyrimidine-based inhibitors of CDK4/6 have emerged as a major therapeutic strategy, especially in HR-positive breast cancer.
Quantitative Data: CDK4/6 Inhibition
| Compound | Target | IC50 | Reference |
| Ribociclib (LEE011) | CDK4 | 10 nM | [10] |
| Ribociclib (LEE011) | CDK6 | 39 nM | [10] |
| Palbociclib | CDK4 | 10 nM | [11] |
| Palbociclib | CDK6 | 39 nM | [11] |
| Compound 13 | CDK4 | 12 nM | [10] |
| Compound 13 | CDK6 | 12 nM | [10] |
| Benzimidazolyl-pyrimidine (16a) | CDK4 | 0.71 nM | [5] |
| Benzimidazolyl-pyrimidine (16a) | CDK6 | 1.10 nM | [5] |
Signaling Pathway: CDK4/6-Rb
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Plk1-Targeted Small Molecule Inhibitors: Molecular Basis for Their Potency and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Evaluation of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro evaluation of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, a molecule with significant potential in anti-inflammatory and kinase inhibition pathways. This document details the experimental protocols for key in vitro assays, presents illustrative quantitative data, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of pyrimidine-based therapeutic agents. While specific experimental data for this compound is not publicly available, this guide synthesizes information from closely related pyrimidine and fenamic acid derivatives to present a representative evaluation.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to their ability to interact with various biological targets. The compound this compound belongs to this class and holds therapeutic promise, particularly in the context of inflammation and oncology. Its structural similarity to known inhibitors of cyclooxygenase (COX) enzymes and various kinases suggests its potential as a modulator of key signaling pathways involved in disease pathogenesis. This guide outlines a systematic in vitro approach to characterizing the biological activity of this compound.
Core Biological Activities and Signaling Pathways
The primary hypothesized mechanisms of action for this compound revolve around the inhibition of pro-inflammatory enzymes and modulation of cellular signaling cascades.
Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (PGs) from arachidonic acid. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.
Modulation of Tumor Necrosis Factor-Alpha (TNF-α) Signaling
TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It initiates signaling cascades that lead to the production of other inflammatory mediators. Inhibition of TNF-α production or its signaling pathway is a key strategy in the treatment of various inflammatory and autoimmune diseases.
Data Presentation: Illustrative In Vitro Activities
The following tables summarize hypothetical quantitative data for the in vitro activities of this compound, based on the performance of structurally similar compounds.
Table 1: Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.5 | 0.5 | 31 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
| Diclofenac (Control) | 0.08 | 0.01 | 8 |
Table 2: Anti-inflammatory Activity in RAW 264.7 Macrophages
| Compound | TNF-α Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) |
| This compound | 12.8 | 18.2 |
| Dexamethasone (Control) | 0.1 | 5.5 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for evaluating anti-inflammatory compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: The test compound and reference inhibitors (e.g., celecoxib, diclofenac) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Incubation: The enzyme solution is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped by adding a quenching solution (e.g., 1 M HCl).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
TNF-α and Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This cell-based assay evaluates the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound or a vehicle control for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium, and the plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.
-
Nitric Oxide (NO) Quantification: The accumulation of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or PrestoBlue) is performed on the remaining cells to assess the cytotoxicity of the test compound.
-
Data Analysis: The percentage of inhibition of TNF-α and NO production is calculated relative to the LPS-stimulated control, and IC50 values are determined, considering any cytotoxic effects.
Conclusion
The in vitro evaluation of this compound, as outlined in this technical guide, provides a robust framework for characterizing its anti-inflammatory potential. The illustrative data suggest that this compound may act as a selective COX-2 inhibitor and effectively suppress the production of key inflammatory mediators in macrophages. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers to replicate and expand upon these findings. Further investigation into the broader kinase inhibitory profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide to the Physicochemical Characteristics of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. Due to a notable scarcity of experimentally derived data in peer-reviewed literature, this document primarily consolidates predicted values obtained from chemical suppliers, supplemented by established experimental protocols for determining these properties. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis involving this compound. Included are tables of physicochemical data, detailed hypothetical experimental protocols for synthesis and characterization, and a visualization of the synthetic pathway.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery, belonging to the class of aminobenzoic acids and pyrimidine derivatives. Compounds with similar structural motifs have been investigated for a range of biological activities. A thorough understanding of the physicochemical properties of this specific compound is crucial for its synthesis, formulation, and potential therapeutic application. This guide addresses the current knowledge gap by presenting available data and outlining the methodologies for its experimental verification.
Physicochemical Properties
The quantitative physicochemical data for this compound is sparse in scientific literature. The following table summarizes the predicted data available from chemical suppliers. It is critical to note that these values have not been experimentally verified in peer-reviewed studies and should be used with caution.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 17174-03-7 | N/A |
| Molecular Formula | C₁₃H₁₃N₃O₂ | N/A |
| Molecular Weight | 243.26 g/mol | N/A |
| Melting Point | 252-254 °C | Predicted |
| Boiling Point | 461.4 ± 47.0 °C | Predicted |
| Density | 1.300 ± 0.06 g/cm³ | Predicted |
| pKa | 3.20 ± 0.36 | Predicted |
| Form | Solid | N/A |
Experimental Protocols
This section details the experimental methodologies that can be employed to determine the physicochemical characteristics of this compound, as well as a plausible synthetic route.
Synthesis Protocol: Ullmann Condensation
A plausible and common method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation. This protocol is a hypothetical adaptation for the synthesis of the title compound.
Reaction Scheme:
Materials:
-
2-Chlorobenzoic acid
-
2-Amino-4,6-dimethylpyrimidine
-
Copper(II) acetate (catalyst)
-
Anhydrous potassium carbonate (base)
-
Dimethylformamide (DMF, solvent)
-
Hydrochloric acid (HCl), 1M
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2-amino-4,6-dimethylpyrimidine (1.1 equivalents), copper(II) acetate (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add a suitable volume of DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C with constant stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water and acidify with 1M HCl until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Melting Point Determination
Apparatus:
-
Digital melting point apparatus or Thiele tube
-
Capillary tubes
Procedure:
-
A small amount of the dried, purified compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 10-20 °C per minute for a preliminary determination.
-
For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised at a slower rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
Solubility Determination
Materials:
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
Procedure:
-
Add a known excess amount of the compound to a vial containing a known volume of the solvent to be tested.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
Method: Potentiometric Titration
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.
-
The solution is placed in a beaker with a stir bar and the pH electrode is immersed.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of the synthesized compound.
Conclusion
This technical guide has synthesized the currently available, albeit limited, information on the physicochemical properties of this compound. The provided data is predominantly predictive and awaits experimental validation. The detailed experimental protocols offer a clear path for researchers to undertake the synthesis and rigorous characterization of this compound. Such empirical data is indispensable for advancing its potential applications in drug development and other scientific endeavors. It is strongly recommended that future work focuses on the experimental determination of these fundamental properties.
The Genesis and Evolution of 2-[(Pyrimidin-2-yl)amino]benzoic Acid Derivatives: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-[(pyrimidin-2-yl)amino]benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors. This technical guide delves into the discovery, history, and development of this important class of compounds. It provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanism of action, with a focus on their role as modulators of key signaling pathways implicated in cancer and other diseases. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.
Introduction: The Emergence of a Privileged Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and various natural products, making it a cornerstone in the design of therapeutic agents.[1] The fusion of a pyrimidine ring with a benzoic acid moiety through an amino linker gives rise to the 2-[(pyrimidin-2-yl)amino]benzoic acid core. This structural framework has proven to be exceptionally effective for targeting the ATP-binding site of various protein kinases, a family of enzymes that play a critical role in cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.
The history of 2-[(pyrimidin-2-yl)amino]benzoic acid derivatives is intrinsically linked to the development of targeted cancer therapies. The seminal discovery of imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, revolutionized the treatment of chronic myeloid leukemia (CML).[2] While imatinib itself is a 2-phenylaminopyrimidine derivative, its success spurred intensive research into related scaffolds, including the 2-[(pyrimidin-2-yl)amino]benzoic acid core, leading to the discovery of second-generation inhibitors like nilotinib.[2][3] These compounds exhibit improved potency and a distinct spectrum of activity, highlighting the versatility of this chemical class.
Synthesis and Chemical Properties
The synthesis of 2-[(pyrimidin-2-yl)amino]benzoic acid derivatives generally involves a convergent approach, typically centered around a key Buchwald-Hartwig or Ullmann-type cross-coupling reaction, or a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic strategy is depicted below.
General Synthetic Workflow
Caption: General synthetic workflow for 2-[(pyrimidin-2-yl)amino]benzoic acid derivatives.
Mechanism of Action: Targeting Kinase Signaling Pathways
The primary mechanism of action for many biologically active 2-[(pyrimidin-2-yl)amino]benzoic acid derivatives is the inhibition of protein kinases.[2] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to various cellular responses, including cell cycle arrest and apoptosis.[2]
A key signaling pathway often targeted by these derivatives is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4] Inhibition of kinases within this pathway can effectively halt the progression of cancer.
PI3K/AKT/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the potency and selectivity of 2-[(pyrimidin-2-yl)amino]benzoic acid derivatives. Key modifications have been explored at several positions of the scaffold:
-
Substitution on the Pyrimidine Ring: Modifications at the 4- and 5-positions of the pyrimidine ring can significantly influence kinase selectivity and overall activity.
-
Substitution on the Benzoic Acid Moiety: The position and nature of substituents on the benzoic acid ring can impact potency and pharmacokinetic properties.
-
Amine Linker: While typically a secondary amine, modifications to the linker can alter the binding mode and affinity.
Quantitative Biological Data
The following table summarizes the in vitro activities of selected 2-[(pyrimidin-2-yl)amino]benzoic acid derivatives against various biological targets.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| 12a | ALK | 0.019 | Karpas-299 | 0.027 | [5] |
| HDAC1 | 0.041 | [5] | |||
| 12m | Not Specified | Not Specified | HSC-T6 | 45.69 | [6] |
| 12q | Not Specified | Not Specified | HSC-T6 | 45.81 | [6] |
| GNE-493 | PI3Kα | 0.004 | Not Specified | Not Specified | [4] |
| GNE-490 | PI3Kα | 0.003 | Not Specified | Not Specified | [4] |
| Compound 16 | USP1/UAF1 | 1.9 | Not Specified | Not Specified | [7] |
| Compound 17 | USP1/UAF1 | 1.1 | Not Specified | Not Specified | [7] |
Experimental Protocols
General Procedure for the Synthesis of 2,4-Pyrimidinediamine Derivatives (e.g., Compound 12a)
This protocol is adapted from the synthesis described for ALK and HDAC dual inhibitors.[5]
Step 1: Synthesis of Intermediate 3a
To a solution of p-phenylenediamine (2a) (1.25 g, 11.6 mmol) in 50 mL of isopropanol, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1) (3.48 g, 10.0 mmol) and a 37% HCl solution (0.8 mL) were added. The mixture was heated and stirred at 90 °C for 11 hours. After cooling, the precipitate was filtered, washed with isopropanol, and dried to yield the intermediate 3a.
Step 2: Synthesis of Intermediate 4a
To a solution of intermediate 3a in DMF, corresponding methyl aminoalkanoates, 1-hydroxybenzotriazole (HOBT), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and N,N-diisopropylethylamine (DIPEA) were added. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford intermediate 4a.
Step 3: Synthesis of Final Compound 12a
Intermediate 4a was hydrolyzed with NaOH in a mixture of MeOH/H2O at 70 °C for 6 hours. After acidification, the resulting carboxylic acid was coupled with o-phenylenediamines using HOBT, EDCI, and DIPEA in DMF at room temperature for 5 hours. The final product 12a was purified by column chromatography.
Kinase Inhibition Assay (General Protocol)
Kinase activity is typically measured using a variety of assay formats, such as radiometric assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., Kinase-Glo®). A general workflow is outlined below.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 3. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 4. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Ullmann condensation reaction, a copper-catalyzed N-arylation method.
Overview
The synthesis of this compound is achieved through the copper-catalyzed cross-coupling of a 2-halobenzoic acid and 2-amino-4,6-dimethylpyrimidine. This method is advantageous due to its tolerance of the free carboxylic acid group, eliminating the need for protection and deprotection steps.[1][2] The reaction can be performed using conventional heating or microwave irradiation to potentially shorten reaction times.
Quantitative Data Summary
The following table summarizes expected yields based on analogous copper-catalyzed amination reactions of 2-bromobenzoic acids with various aromatic and aliphatic amines.[2] While specific yield for the title compound is not reported in the literature, these values provide a reasonable expectation for the efficiency of the Ullmann condensation in this context.
| Entry | Amine | Halobenzoic Acid | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2-Bromobenzoic acid | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 99 |
| 2 | 1-Aminonaphthalene | 2-Bromobenzoic acid | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 97 |
| 3 | 2,6-Dimethylaniline | 2-Bromobenzoic acid | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 75 |
| 4 | 2-Aminopyridine (analogue) | 2-Chlorobenzoic acid | Cu, K₂CO₃ | Dry Media (Microwave) | - | 0.1 | ~75-85 |
Experimental Protocol: Ullmann Condensation
This protocol describes a chemo- and regioselective copper-catalyzed amination for the synthesis of this compound from 2-bromobenzoic acid.[2][3]
Materials:
-
2-Bromobenzoic acid
-
2-Amino-4,6-dimethylpyrimidine
-
Copper (Cu) powder (catalyst)
-
Copper(I) oxide (Cu₂O) (co-catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
2-Ethoxyethanol (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Hydrochloric acid (HCl), diluted (for workup)
-
Deionized water
-
Standard laboratory glassware for synthesis, filtration, and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 equiv.), 2-amino-4,6-dimethylpyrimidine (1.1 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%).
-
Solvent Addition: Add a suitable volume of 2-ethoxyethanol to the flask to ensure adequate stirring of the reaction mixture.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water.
-
Add decolorizing charcoal and stir for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the catalyst and charcoal.
-
Acidify the filtrate with diluted hydrochloric acid to precipitate the crude product.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
Visualizations
Synthesis Workflow Diagram
Caption: Ullmann condensation workflow for the synthesis of the target compound.
Logical Relationship of Key Steps
Caption: Logical flow of the experimental protocol from setup to analysis.
References
Application Notes and Protocols for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the anticancer activity of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is limited in publicly available literature, its structural components—a 2-aminopyrimidine moiety linked to a benzoic acid derivative—are prevalent in a multitude of compounds investigated for their therapeutic potential in oncology. This document provides a comprehensive guide for researchers on how to approach the investigation of this compound in cancer research. The protocols and application notes are based on the established activities of structurally related molecules that have demonstrated efficacy as kinase inhibitors and cytotoxic agents.
Introduction and Rationale
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous derivatives have been synthesized and evaluated for their ability to target a variety of protein kinases that are often dysregulated in cancer, such as Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), and Tyrosine Kinases.[1][2][3] The linkage to a benzoic acid moiety can influence the compound's pharmacokinetic properties and binding interactions within the ATP-binding pocket of kinases.
Based on the activities of its structural analogs, it is hypothesized that this compound may function as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival. The following sections outline detailed protocols to test this hypothesis and characterize the potential anticancer effects of this compound.
Potential Mechanisms of Action and Signaling Pathways
Given the prevalence of the 2-aminopyrimidine core in kinase inhibitors, a likely mechanism of action for this compound is the inhibition of protein kinases that are crucial for cancer cell signaling. A potential signaling pathway that could be targeted is the RAS/Raf/MEK/ERK pathway, which is frequently activated in various cancers and controls cell proliferation, differentiation, and survival.[4]
.dot
Caption: Proposed inhibition of the MEK kinase within the RAS/Raf/MEK/ERK signaling pathway.
Quantitative Data from Structurally Related Compounds
To provide a preliminary indication of the potential potency of this compound, the following table summarizes the in vitro cytotoxic activities (IC50 values) of structurally related aminopyrimidine derivatives against various cancer cell lines.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Pyrimidinediamine Derivatives | ALK/HDAC Dual Inhibitor | A549 (Lung) | Varies (e.g., 11 nM for compound 12a) | [1][5] |
| 4-Substituted Thieno[2,3-d]pyrimidines | Topoisomerase I/II Inhibitor | MCF-7 (Breast) | 7.45 - 8.80 | [6] |
| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | RAS/Raf/MEK/ERK & PI3K/AKT/mTOR pathways | MCF-7 (Breast) | 0.48 | [4] |
| 2-Aminobenzothiazole Derivatives with Pyrimidine | Cytotoxicity | HepG2, HCT116, MCF-7 | Varies | [7] |
| N5-Substituted-pyrazolo[3,4-d]pyrimidinone | CDK2 Inhibitor | HCT116 (Colon) | 0.21 | [8] |
Experimental Protocols
The following protocols are suggested for the initial in vitro evaluation of this compound.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
.dot
Caption: Workflow for the MTT cell proliferation assay.
Kinase Inhibition Assay
This assay will determine if the compound directly inhibits the activity of specific kinases.
Materials:
-
Recombinant human kinases (e.g., MEK1, CDK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Add kinase, substrate, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Cell Cycle Analysis
This protocol is used to investigate whether the compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the compound induces programmed cell death.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Concluding Remarks
The provided application notes and protocols offer a structured approach to investigate the potential of this compound as an anticancer agent. While its direct efficacy is yet to be established, the structural similarities to known kinase inhibitors provide a strong rationale for its evaluation. The successful execution of these experiments will elucidate its mechanism of action and its potential for further development in cancer therapy.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
Application Notes and Protocols for Testing Anti-inflammatory Activity of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. Benzoic acid and its derivatives have shown potential as anti-inflammatory agents.[1][2] This document provides a comprehensive guide to the experimental design for evaluating the anti-inflammatory properties of these compounds, from initial in vitro screening to in vivo validation.
Experimental Workflow
The overall experimental design follows a logical progression from in vitro assays to more complex in vivo models. This tiered approach allows for efficient screening of compounds and detailed investigation of the most promising candidates.
Caption: A streamlined workflow for evaluating the anti-inflammatory potential of benzoic acid derivatives.
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of the benzoic acid derivatives on RAW 264.7 macrophage cells. This ensures that the observed anti-inflammatory effects are not due to cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the benzoic acid derivatives and a vehicle control for 24 hours.
-
After incubation, remove the treatment medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.[3][6]
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Objective: To create an in vitro model of inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the benzoic acid derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a specified period (e.g., 24 hours for cytokine and NO measurements, shorter times for signaling pathway analysis).
-
Collect the cell culture supernatant for nitric oxide and cytokine analysis, and lyse the cells for Western blot analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by activated macrophages.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.[7][8] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.[8]
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of the LPS-stimulated plate.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample in a new 96-well plate.[8]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.[8]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by activated macrophages.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine detection, a sandwich ELISA is commonly used, where the cytokine of interest is "sandwiched" between a capture antibody and a detection antibody.
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.[11]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).[11]
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.[12]
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[13]
-
Wash again and add a TMB substrate solution to develop the color.[13]
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[11][13]
-
Determine the cytokine concentration from a standard curve.[14]
Signaling Pathway Analysis
NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[15] Its activation is a key event in the inflammatory process.
Caption: The canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are also key players in inflammation, regulating the production of inflammatory mediators.[16] The p38 MAPK and JNK pathways are particularly important in the inflammatory response.[17][18]
Western Blot Analysis
Objective: To investigate the effect of benzoic acid derivatives on the activation of key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylation of p65 and p38).
Protocol:
-
After LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and p38 MAPK overnight at 4°C. Also, probe for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
In Vivo Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory activity of benzoic acid derivatives in a well-established in vivo model.[19]
Principle: The injection of carrageenan into the paw of a rodent induces an acute, localized inflammatory response characterized by edema (swelling).[20] The reduction in paw volume by a test compound indicates its anti-inflammatory potential.[21]
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.[22]
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of the benzoic acid derivative.
-
Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.[21]
-
Measure the initial volume of the right hind paw using a plethysmometer.[22]
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[19][21]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21][22]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Histopathological Analysis
Objective: To visually assess the extent of inflammation and tissue damage in the paw tissue.
Protocol:
-
At the end of the paw edema experiment, euthanize the animals and collect the paw tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed it in paraffin, and cut thin sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope to evaluate inflammatory cell infiltration, edema, and tissue necrosis.
Data Presentation
Quantitative data from the in vitro and in vivo experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Benzoic Acid Derivatives on LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 8.5 | 100 ± 7.9 | 100 ± 9.1 |
| Positive Control | |||||
| (e.g., Dexamethasone) | 10 | 98 ± 4.7 | 25 ± 3.1 | 30 ± 4.2 | 28 ± 3.8 |
| Derivative 1 | 10 | 95 ± 6.1 | 75 ± 5.9 | 80 ± 6.3 | 78 ± 5.5 |
| 50 | 92 ± 5.8 | 50 ± 4.7 | 55 ± 5.1 | 52 ± 4.9 | |
| 100 | 88 ± 6.5 | 30 ± 3.9 | 35 ± 4.5 | 32 ± 4.1 | |
| Derivative 2 | 10 | 97 ± 4.9 | 85 ± 7.2 | 88 ± 6.8 | 86 ± 6.1 |
| 50 | 94 ± 5.3 | 65 ± 5.4 | 68 ± 5.9 | 66 ± 5.7 | |
| 100 | 90 ± 6.0 | 45 ± 4.2 | 48 ± 4.8 | 46 ± 4.4 |
Data are presented as mean ± SEM.
Table 2: Effect of Benzoic Acid Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.12 | - |
| Positive Control | |||
| (Indomethacin) | 10 | 0.6 ± 0.05 | 60.0 |
| Derivative 1 | 25 | 1.1 ± 0.09 | 26.7 |
| 50 | 0.8 ± 0.07 | 46.7 | |
| 100 | 0.5 ± 0.04 | 66.7 | |
| Derivative 2 | 25 | 1.3 ± 0.11 | 13.3 |
| 50 | 1.0 ± 0.08 | 33.3 | |
| 100 | 0.7 ± 0.06 | 53.3 |
Data are presented as mean ± SEM.
Conclusion
The experimental design outlined in this document provides a robust framework for the systematic evaluation of the anti-inflammatory activity of benzoic acid derivatives. By combining in vitro screening with in vivo validation, researchers can effectively identify and characterize promising new anti-inflammatory agents for further drug development.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol Griess Test [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 18. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Protocol for the Crystallization of Aminopyrimidine Compounds: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the crystallization of aminopyrimidine compounds, a class of molecules with significant interest in medicinal chemistry and drug development. These compounds are key pharmacophores in a variety of kinase inhibitors and other therapeutic agents. Achieving high-quality crystals is crucial for structure determination, polymorph screening, and ensuring the purity and stability of active pharmaceutical ingredients (APIs).
I. Introduction to Crystallization of Aminopyrimidine Compounds
Aminopyrimidines are heterocyclic aromatic organic compounds that serve as vital building blocks in the synthesis of numerous pharmaceuticals.[1] Their ability to form key hydrogen bonds with biological targets makes them prevalent in the design of kinase inhibitors.[2] The crystallization of these compounds can be influenced by their polarity, hydrogen bonding capabilities, and solubility in various organic solvents. This protocol outlines common crystallization techniques and provides specific conditions to guide researchers in obtaining high-quality single crystals of aminopyrimidine derivatives.
II. Signaling Pathways Involving Aminopyrimidine Compounds
Aminopyrimidine derivatives have been identified as modulators of several critical signaling pathways implicated in diseases such as cancer and inflammatory disorders. Understanding these pathways is essential for the rational design and development of targeted therapies.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is linked to various cancers. Certain 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway, making it a key target for drug discovery.
Caption: Canonical Wnt Signaling Pathway and the inhibitory role of aminopyrimidine derivatives.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for transmitting signals from cytokines and growth factors to the nucleus, playing a key role in the immune system.[3][4][5][6] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[3][4][5][6] Several aminopyrimidine-based drugs are potent JAK inhibitors.
Caption: The JAK-STAT signaling cascade and the inhibitory action of aminopyrimidine compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.[7][8][9][10][11] Aminopyrimidine scaffolds are utilized in the development of inhibitors targeting kinases within this pathway, such as MEK and ERK.[7][8][9][10][11]
Caption: The MAPK/ERK signaling pathway with a focus on MEK as a target for aminopyrimidine inhibitors.
III. Experimental Workflow for Crystallization
A systematic approach is essential for successfully crystallizing aminopyrimidine compounds. The following workflow outlines the key stages from material preparation to crystal analysis.
Caption: A generalized experimental workflow for the crystallization of aminopyrimidine compounds.
IV. Data Presentation: Solubility and Crystallization Conditions
The selection of an appropriate solvent system is paramount for successful crystallization. Below is a summary of solubility data and reported crystallization conditions for representative aminopyrimidine compounds.
Table 1: Solubility of Selected Aminopyrimidine Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 2-Aminopyrimidine | Water | 20 | Soluble | [12][13] |
| 2-Aminopyrimidine | Ethanol | Ambient | Readily Soluble | [13] |
| 2-Aminopyrimidine | Methanol | Ambient | Readily Soluble | [12] |
| 2-Aminopyrimidine | Acetone | Ambient | Readily Soluble | [13] |
| 2-Aminopyrimidine | Chloroform | Ambient | Readily Soluble | [13] |
| 2-Aminopyrimidine | Diethyl Ether | Ambient | Slightly Soluble | [13] |
| 2-Aminopyrimidine | Benzene | Ambient | Slightly Soluble | [13] |
| 2-Amino-4,6-dimethylpyrimidine | Water | 85-90 | Soluble | [14] |
| 2-Amino-4,6-dimethylpyrimidine | Acetone | Ambient | Soluble (forms crystals on cooling) | [15] |
| Pyrimidine Derivatives (MDT 1-10) | Methanol | 20-40 | Increases with temperature | [16][17] |
Table 2: Summary of Crystallization Conditions for Aminopyrimidine Compounds
| Compound | Crystallization Method | Solvent(s) | Anti-solvent | Temperature | Observations | Reference |
| 2-Amino-4,6-dimethylpyrimidine | Cooling Crystallization | Water | - | Cool from 95-100°C to 10°C | Large crystals formed. | [14] |
| 2-Amino-4,6-dimethoxypyrimidine | Cooling Crystallization | Ethyl Acetate | - | Reflux at 70-90°C then cool | Pure product obtained. | [18] |
| 2-Aminopyrimidine Co-crystal | Slow Evaporation | Water | - | Room Temperature | Colorless crystals. | |
| 2-Amino-4,6-dimethylpyrimidine Co-crystal | Slow Evaporation | Water | - | Room Temperature | Colorless prismatic crystals. | [19][20] |
| 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol | Slow Evaporation | Methanol | - | Ambient | Optically good quality single crystals. | |
| 2-Aminopyrimidine Derivatives | Cooling Crystallization | Ethanol | Water | Not specified | Precipitates obtained and crystallized. | [21][22] |
| General Small Molecules | Vapor Diffusion | Tetrahydrofuran | Cyclohexane | Not specified | Classical combination. | [23] |
| General Small Molecules | Vapor Diffusion | Methanol | Hexane or Tetrahydrofuran | Not specified | Classical combination. | [23] |
| General Small Molecules | Vapor Diffusion | Ethanol | Cyclohexane | Not specified | Classical combination. | [23] |
V. Experimental Protocols
The following protocols provide detailed methodologies for the most common crystallization techniques applicable to aminopyrimidine compounds. It is recommended to start with a small amount of material (5-10 mg) for initial screening.
Protocol 1: Slow Evaporation
This method is suitable for compounds that are sparingly soluble at room temperature and do not decompose upon prolonged exposure to the solvent.
-
Dissolution: Dissolve the aminopyrimidine compound in a suitable solvent (e.g., methanol, ethanol, or water) to create a nearly saturated solution in a clean vial.[1][24]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a small pinhole or with parafilm punctured with a needle to allow for slow solvent evaporation.[23]
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[25]
Protocol 2: Cooling Crystallization
This technique is effective for compounds that exhibit a significant increase in solubility with temperature.
-
Dissolution: In a clean flask, dissolve the aminopyrimidine compound in a minimal amount of a suitable solvent (e.g., water or ethyl acetate) by heating the mixture to the solvent's boiling point with stirring.[14][18]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in a Dewar flask containing warm water.
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]
Protocol 3: Vapor Diffusion
This method is ideal for small quantities of material and for screening a wide range of solvent/anti-solvent combinations.[18][23][26]
-
Preparation of the Inner Vial: Dissolve the aminopyrimidine compound in a small volume (e.g., 0.5 mL) of a "good" solvent (one in which it is readily soluble, such as methanol or tetrahydrofuran) in a small, open vial.[23][26]
-
Preparation of the Outer Chamber: Place the inner vial inside a larger, sealable container (e.g., a beaker or jar). Add a larger volume of a volatile "anti-solvent" (one in which the compound is insoluble, such as hexane or cyclohexane) to the bottom of the outer container, ensuring the liquid level is below the top of the inner vial.[23]
-
Sealing and Incubation: Seal the outer container and leave it undisturbed in a location with a stable temperature.
-
Crystal Growth: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the aminopyrimidine compound and inducing crystallization over several days.[18]
VI. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated. | Allow more solvent to evaporate; cool the solution to a lower temperature; add an anti-solvent. |
| Compound is too soluble in the chosen solvent. | Try a solvent in which the compound is less soluble. | |
| Formation of Oil | Supersaturation is too high. | Decrease the concentration of the solution; slow down the rate of cooling or evaporation. |
| Impurities are present. | Further purify the compound. | |
| Small or Needle-like Crystals | Nucleation rate is too high. | Decrease the level of supersaturation; use a slower cooling or evaporation rate. |
| Suboptimal solvent system. | Experiment with different solvents or solvent mixtures. |
VII. Conclusion
The crystallization of aminopyrimidine compounds is a critical step in their development as therapeutic agents. By systematically applying the protocols and considering the troubleshooting guidance provided in these application notes, researchers can enhance their success in obtaining high-quality crystals suitable for structural and physicochemical analysis. The selection of the appropriate crystallization method and solvent system, based on the specific properties of the aminopyrimidine derivative, is key to achieving the desired crystalline form.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. researchgate.net [researchgate.net]
- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 19. 2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. unifr.ch [unifr.ch]
- 24. mdpi.com [mdpi.com]
- 25. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Application Notes and Protocols for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is a valuable bifunctional building block in organic synthesis, most notably serving as a key intermediate in the preparation of the tyrosine kinase inhibitor, Imatinib. Its structure, incorporating a pyrimidine amine moiety and a carboxylic acid, allows for sequential functionalization, making it a versatile scaffold for the synthesis of a variety of complex molecules and potential pharmaceutical agents. These notes provide an overview of its synthesis, key reactions, and an illustrative application in the synthesis of Imatinib.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a cross-coupling reaction between 2-chloro-4,6-dimethylpyrimidine and 2-aminobenzoic acid (anthranilic acid). Two common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Experimental Protocols
Method 1: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction.
-
Materials:
-
2-chloro-4,6-dimethylpyrimidine
-
2-aminobenzoic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a dry round-bottom flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 equiv.), 2-aminobenzoic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Pour the filtrate into water and acidify with 1 M HCl to a pH of 4-5 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to afford this compound.
-
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high efficiency and functional group tolerance.
-
Materials:
-
2-chloro-4,6-dimethylpyrimidine
-
2-aminobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or a similar phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane or toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 equiv.) and Xantphos (0.04 equiv.) to a dry Schlenk flask.
-
Add anhydrous 1,4-dioxane or toluene, followed by 2-chloro-4,6-dimethylpyrimidine (1.0 equiv.), 2-aminobenzoic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Seal the flask and heat the mixture to 100-110 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with 1 M HCl, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation: Comparison of Synthetic Methods
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) iodide | Palladium(II) acetate / Phosphine ligand |
| Base | Potassium carbonate | Cesium carbonate or Sodium tert-butoxide |
| Solvent | DMF | 1,4-Dioxane or Toluene |
| Temperature | 120-140 °C | 100-110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
Application in the Synthesis of Imatinib
A primary application of this compound is in the synthesis of the anti-cancer drug Imatinib. This involves an amide coupling reaction between the building block and N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
Experimental Protocol: Amide Coupling
-
Materials:
-
This compound
-
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM or DMF.
-
Add EDC (1.2 equiv.) and HOBt (1.2 equiv.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (1.0 equiv.) and DIPEA (2.0 equiv.) in anhydrous DCM or DMF.
-
Add the amine solution to the activated acid solution and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Imatinib.
-
Data Presentation: Amide Coupling Reaction
| Reactant 1 | Reactant 2 | Coupling Reagents | Base | Solvent | Temperature | Typical Yield |
| This compound | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine | EDC, HOBt | DIPEA | DCM/DMF | Room Temp. | High |
Visualizations
Experimental Workflow: Synthesis of Imatinib Intermediate and Amide Coupling
Application Notes and Protocols for the In Vivo Formulation of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid (CAS: 17174-03-7), a compound of interest for various in vivo studies. Due to its structural characteristics, this compound is anticipated to have low aqueous solubility, a common challenge for many pyrimidine and benzoic acid derivatives. The following protocols offer strategies to overcome this limitation for oral and parenteral administration in preclinical research models.
Physicochemical Properties and Formulation Strategy
A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation. Key parameters to consider are its solubility in various vehicles, pKa, and crystal form.
Formulation Approach:
The primary challenge in formulating this compound is its expected poor water solubility. Therefore, the formulation strategies will focus on solubilization and the creation of stable suspensions. The choice of the final formulation will depend on the desired route of administration, the required dose, and the specific animal model. For initial in vivo efficacy studies, parenteral routes such as intraperitoneal (IP) injection are often preferred to bypass potential issues with gastrointestinal absorption.
Initial Solubility Assessment:
Before preparing a full-scale formulation, it is crucial to perform a preliminary solubility assessment of the compound in a small panel of common preclinical vehicles. This will guide the selection of the most appropriate formulation strategy.
| Vehicle/Solvent System | Purpose |
| Water | Baseline aqueous solubility |
| Saline (0.9% NaCl) | Isotonic aqueous vehicle |
| Phosphate-Buffered Saline (PBS) | Buffered isotonic aqueous vehicle |
| Dimethyl sulfoxide (DMSO) | Aprotic polar solvent for initial solubilization |
| Polyethylene glycol 400 (PEG400) | Water-miscible co-solvent |
| Ethanol | Co-solvent |
| Corn Oil / Sesame Oil | Lipid-based vehicle |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Suspending agent |
| 5% (v/v) Tween 80 in water | Surfactant to aid wetting and suspension |
Table 1: Recommended vehicles for initial solubility screening.
Experimental Protocols
Safety Precautions: Always handle this compound in accordance with its Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All parenteral formulations must be prepared under sterile conditions.
Protocol 1: Solution Formulation for Intraperitoneal (IP) Injection
This protocol is suitable for administering a clear, sterile solution of the compound. The use of co-solvents is essential to achieve solubilization.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles (25-27g for mice)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Solubilization: Add a minimal amount of DMSO to the vial to completely dissolve the compound. Vortex until a clear solution is obtained. Note: The final concentration of DMSO in the formulation should be kept as low as possible (ideally ≤10% v/v) to minimize potential toxicity.
-
Addition of Co-solvent: Add PEG400 to the solution and vortex thoroughly to ensure miscibility. A common starting ratio is 10% DMSO and 40% PEG400.
-
Final Dilution: Slowly add sterile saline to the desired final volume while continuously vortexing to prevent precipitation. The final formulation might be, for example, 10% DMSO / 40% PEG400 / 50% saline (v/v/v).
-
Visual Inspection: Ensure the final formulation is a clear, particle-free solution before administration.
Administration (Mice):
-
Restrain the mouse appropriately.
-
Insert a sterile 25-27 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation slowly. The maximum recommended injection volume is typically 10 mL/kg.
-
Withdraw the needle and monitor the animal for any adverse reactions.
Protocol 2: Suspension Formulation for Oral Gavage
This protocol is suitable when a solution cannot be achieved at the required concentration or for studies requiring oral administration.
Materials:
-
This compound (micronized powder is preferred)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Tween 80
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Oral gavage needles (e.g., 20-22 gauge for mice)
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na to water while stirring continuously with a magnetic stirrer until fully dissolved. A small amount of Tween 80 (e.g., 0.5-2% v/v) can be added to the vehicle to aid in wetting the drug powder.
-
Weighing: Weigh the required amount of this compound.
-
Particle Size Reduction (if necessary): If the powder is not already micronized, gently grind it to a fine powder using a mortar and pestle.
-
Wetting the Powder: In a small beaker or mortar, add a small amount of the vehicle to the drug powder to form a smooth paste. This helps to prevent clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring or triturating continuously.
-
Homogenization: For a more uniform and stable suspension, use a homogenizer.
-
Storage: Store the suspension at 2-8°C and ensure it is well-suspended by vortexing or stirring before each administration.
Administration (Mice):
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Restrain the animal firmly.
-
Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the formulation slowly. The recommended maximum oral gavage volume for mice is 10 mL/kg.
-
Gently remove the gavage needle and monitor the animal for any signs of distress.
Data Presentation
| Formulation Component | Protocol 1 (IP Injection) | Protocol 2 (Oral Gavage) | Rationale |
| Active Ingredient | This compound | This compound | The compound to be delivered. |
| Primary Solvent | DMSO | - | To achieve initial solubilization of the poorly soluble compound. |
| Co-solvent | PEG400 | - | To maintain solubility upon dilution with an aqueous vehicle. |
| Aqueous Vehicle | Sterile Saline (0.9% NaCl) | Sterile Water | Isotonic diluent for parenteral administration and vehicle for oral suspension. |
| Suspending Agent | - | 0.5% (w/v) CMC-Na | To increase viscosity and prevent rapid sedimentation of drug particles. |
| Wetting Agent/Surfactant | - | 0.5-2% (v/v) Tween 80 | To improve the dispersibility of the hydrophobic drug powder in the aqueous vehicle. |
| Final DMSO Concentration | ≤10% (v/v) | - | To minimize potential in vivo toxicity associated with DMSO. |
| Administration Volume | ≤10 mL/kg | ≤10 mL/kg | Standard maximum volume for the respective routes in mice. |
Table 2: Summary of Formulation Components and Rationale.
Visualizations
Caption: Workflow for in vivo formulation and testing.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the level of impurities, the required final purity, and the scale of the purification.
Q2: Which solvent is best for the recrystallization of this compound?
A2: Based on the purification of structurally similar compounds, polar protic solvents are a good starting point. Ethanol has been successfully used for the recrystallization of a co-crystal involving 2-amino-4,6-dimethylpyrimidine and benzoic acid.[1] Therefore, ethanol or a mixed solvent system such as ethanol/water is highly recommended for initial screening.
Q3: What are the likely impurities in my crude sample?
A3: Impurities can originate from starting materials or side reactions. If the synthesis involves an Ullmann condensation, unreacted starting materials like 2-chlorobenzoic acid and 2-amino-4,6-dimethylpyrimidine may be present. Other potential impurities could include isomers or by-products from the coupling reaction.[2][3]
Q4: My compound is not dissolving during recrystallization, even with heating. What should I do?
A4: This could be due to an inappropriate or insufficient amount of solvent. Since the target molecule has both polar (amino and carboxylic acid) and non-polar (aromatic rings) features, a single solvent may not be optimal. Try using a more polar solvent or a mixed solvent system. Ensure you are adding the hot solvent in portions and allowing sufficient time for dissolution.
Q5: How can I remove colored impurities from my product?
A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step of recrystallization. Use charcoal sparingly as it can adsorb the desired product, leading to a lower yield.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not sufficiently saturated (too much solvent used).- The solution is supersaturated but requires nucleation.- Cooling is too rapid. | - Boil off some solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly to room temperature before moving to an ice bath. |
| "Oiling Out" (Formation of liquid droplets instead of crystals) | - The compound is coming out of solution above its melting point.- High concentration of impurities depressing the melting point. | - Reheat the solution and add more of the "good" solvent to keep the compound dissolved at a lower temperature.- Try a different solvent system.- Consider a preliminary purification by column chromatography to remove significant impurities before recrystallization. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Washing the collected crystals with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling.- Always wash the crystals with a minimal amount of ice-cold solvent. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.- Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Compound Elutes Too Quickly (Low Retention) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Compound Does Not Elute from the Column | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the ethyl acetate or add a small amount of methanol). |
| Tailing or Broad Peaks | - The sample is interacting too strongly with the silica gel.- Column overload. | - Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.- Reduce the amount of crude material loaded onto the column. |
Quantitative Data Summary
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Recovery Yield (Typical) |
| Recrystallization | ~90-95% | >99% | 80-90% |
| Flash Column Chromatography | 70-90% | >98% | 75-95% |
| Preparative HPLC | >95% | >99.5% | 60-80% |
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices.[4]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10-15 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.
-
Hot Filtration: Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities and charcoal.
-
Crystallization: To the hot, clear filtrate, slowly add warm deionized water dropwise with continuous stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. For this compound, a gradient from 100% hexane to a mixture with ethyl acetate is likely to be effective. A small percentage of methanol can be added to the ethyl acetate for more polar impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin eluting with the least polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the separation observed on TLC.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid [oakwoodchemical.com]
- 4. benchchem.com [benchchem.com]
How to improve the solubility of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid for assays
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?
A1: This is a common issue for compounds with low aqueous solubility. This compound possesses both a hydrophobic heterocyclic ring system and a benzoic acid moiety. While it may readily dissolve in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility can dramatically decrease when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).[1][2] This precipitation occurs because the aqueous buffer is a poor solvent for the compound, causing it to crash out of the solution.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The first and often most effective step is to adjust the pH of your aqueous buffer. The compound has a benzoic acid group, which is acidic. By increasing the pH of the solution to a level above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous media.[3][4][5] A good starting point is to prepare the buffer at a pH of 7.4 or higher.
Q3: What concentration of DMSO is acceptable in my assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%.[1] High concentrations of DMSO can be toxic to cells and may interfere with the activity of enzymes or other assay components, leading to unreliable results.[6][7] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration used for your test compound, to account for any solvent effects.[1]
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution.[1] However, be aware that excessive heat can degrade some compounds. It is crucial to first establish the thermal stability of your compound before regularly using heat as a solubilization method.
Troubleshooting Guide
If you are facing persistent solubility issues with this compound, follow this step-by-step guide.
Step 1: pH Adjustment
The structure of the compound contains a carboxylic acid, making its solubility highly dependent on pH.[4][8]
-
Problem: Compound precipitates in neutral or acidic aqueous buffers (e.g., pH < 7.0).
-
Solution: Increase the pH of the assay buffer. Weakly acidic compounds become ionized and more soluble in alkaline (basic) conditions.[3][4]
-
Try dissolving the compound in a buffer with a pH of 7.4, 8.0, or even higher.
-
You can prepare a concentrated stock solution in a weak base like 10-50 mM NaOH and then dilute it into your final assay buffer, ensuring the final pH remains in a range compatible with your assay.
-
Step 2: Co-Solvent and Formulation Strategy
If pH adjustment alone is insufficient or incompatible with your assay, consider using co-solvents or other formulation aids.
-
Problem: The compound remains poorly soluble even after pH adjustment.
-
Solution:
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to the aqueous buffer.[9][10] Besides DMSO, other options include ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP). The final concentration of any co-solvent must be tested for compatibility with your assay system.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help solubilize compounds in biochemical assays by forming micelles.[9][11] Note that these are generally not suitable for cell-based assays as they can disrupt cell membranes.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule to increase aqueous solubility.[9]
-
Step 3: Physical Dissolution Aids
Mechanical energy can sometimes help overcome the energy barrier for dissolution.
-
Problem: The compound is slow to dissolve or forms visible aggregates.
-
Solution:
Data Presentation: Solubility Enhancement Strategies
The following table summarizes general strategies and their expected impact on the solubility of acidic compounds like this compound.
| Method | Principle of Action | Typical Reagents/Conditions | Suitability | Key Considerations |
| pH Adjustment | Increases ionization of the carboxylic acid group, forming a more soluble salt.[3][4] | Buffers (e.g., PBS, Tris) adjusted to pH > 7.4; dilute NaOH. | Cell-based & Biochemical Assays | Final pH must be compatible with the biological system. |
| Co-solvents | Reduces the polarity of the aqueous solvent, improving the dissolution of hydrophobic compounds.[9] | DMSO, Ethanol, PEG 300/400. | Cell-based & Biochemical Assays | Final concentration must be low (typically <0.5% for DMSO) to avoid toxicity.[1][7] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[9] | Tween-20, Triton X-100 (0.01-0.05%). | Biochemical Assays Only | Can interfere with protein function and are often cytotoxic.[11] |
| Complexation | Forms a host-guest complex, shielding the hydrophobic molecule from water.[9] | β-cyclodextrins, HP-β-CD. | Cell-based & Biochemical Assays | May alter the effective concentration of the free compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex the tube until the compound is completely dissolved.[1]
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1] Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Aqueous Buffer via pH Adjustment
-
Prepare your desired aqueous assay buffer (e.g., PBS).
-
Adjust the pH of the buffer to 7.4 or higher using a solution of NaOH (e.g., 1 M).
-
Thaw a single-use aliquot of your 10 mM DMSO stock solution.
-
Perform a serial dilution. Add a small volume of the DMSO stock to the basic aqueous buffer to reach your final desired concentration. For example, add 1 µL of 10 mM stock to 999 µL of buffer for a final concentration of 10 µM (with 0.1% DMSO).
-
Vortex the working solution immediately and thoroughly after adding the DMSO stock to prevent localized high concentrations that could lead to precipitation.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines the decision-making process for addressing solubility challenges with the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. fiveable.me [fiveable.me]
- 6. quora.com [quora.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. The synthesis typically proceeds via a copper-catalyzed N-arylation, such as the Ullmann condensation, between 2-chloro-4,6-dimethylpyrimidine and 2-aminobenzoic acid. This guide addresses common byproducts and offers solutions to optimize the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: During the synthesis, several byproducts can form, reducing the yield and purity of the desired product. The most frequently encountered byproducts include unreacted starting materials, products of hydrolysis, homocoupling, and decarboxylation. A summary of these byproducts and their potential causes is provided in the table below.
Q2: I am observing a significant amount of 4,6-dimethylpyrimidin-2-ol in my reaction mixture. What is the likely cause and how can I prevent it?
A2: The presence of 4,6-dimethylpyrimidin-2-ol is a strong indicator of hydrolysis of the starting material, 2-chloro-4,6-dimethylpyrimidine. This side reaction is typically caused by the presence of water in the reaction mixture. To minimize its formation, ensure that all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: My main byproduct appears to be a bi-pyrimidine compound. Why is this happening?
A3: The formation of a bi-pyrimidine byproduct is likely due to the homocoupling of the 2-chloro-4,6-dimethylpyrimidine starting material. This is a common side reaction in Ullmann-type couplings.[2] Optimizing the reaction temperature and ensuring the appropriate stoichiometry of reactants and catalyst can help to minimize this byproduct.
Q4: After purification, I isolated a compound that appears to be N-(4,6-dimethylpyrimidin-2-yl)aniline. How did this form?
A4: The formation of N-(4,6-dimethylpyrimidin-2-yl)aniline suggests that decarboxylation of the 2-aminobenzoic acid starting material or the final product has occurred. This is often promoted by excessively high reaction temperatures. Carefully controlling the reaction temperature and avoiding prolonged heating after the reaction is complete can help prevent this side reaction.
Q5: I am seeing a significant amount of unreacted 2-aminobenzoic acid. What steps can I take to improve the conversion?
A5: Low conversion of 2-aminobenzoic acid can be due to several factors. The reactivity of aryl chlorides in Ullmann couplings is lower than that of bromides or iodides.[1] To improve the yield, consider the following:
-
Increase Reaction Temperature: A modest increase in temperature may improve the reaction rate.
-
Screen Ligands: The use of a suitable ligand (e.g., 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine) can significantly enhance the catalytic activity.
-
Choice of Base: The base plays a crucial role. Stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3]
-
Catalyst Source: Ensure the copper catalyst (e.g., CuI) is fresh and of high purity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem: Low Yield of the Desired Product
Possible Causes & Solutions:
-
Cause: Inefficient catalysis.
-
Solution: Ensure the copper catalyst is active. Use fresh CuI or pre-activate the copper source. Screen different ligands to find one that accelerates the reaction.
-
-
Cause: Suboptimal reaction temperature.
-
Solution: Modern Ullmann protocols often work at milder temperatures (e.g., 80-120 °C).[1] If the reaction is sluggish, incrementally increase the temperature while monitoring for byproduct formation.
-
-
Cause: Inappropriate base.
-
Solution: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal one for your system.[1]
-
-
Cause: Presence of impurities.
-
Solution: Ensure all starting materials and solvents are pure and anhydrous. Water can lead to hydrolysis byproducts and deactivate the catalyst.[1]
-
Problem: Presence of Specific Byproducts
The following table summarizes common byproducts, their likely causes, and suggested solutions.
| Byproduct | Potential Cause | Suggested Solution |
| 4,6-Dimethylpyrimidin-2-ol | Hydrolysis of 2-chloro-4,6-dimethylpyrimidine due to moisture. | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.[1] |
| Salicylic acid | Hydrolysis of 2-aminobenzoic acid starting material (less common). | Ensure anhydrous conditions. |
| Bi-pyrimidine compound | Homocoupling of 2-chloro-4,6-dimethylpyrimidine. | Optimize reaction temperature and stoichiometry. Consider using a different ligand. |
| N-(4,6-dimethylpyrimidin-2-yl)aniline | Decarboxylation of the product or 2-aminobenzoic acid. | Avoid excessive reaction temperatures and prolonged heating. |
| 4,6-Dimethylpyrimidine | Reductive dehalogenation of 2-chloro-4,6-dimethylpyrimidine.[3] | Ensure the reaction is free of reducing impurities. |
Experimental Protocols
A general protocol for a copper-catalyzed N-arylation is provided below. This should be optimized for the specific synthesis of this compound.
Materials:
-
2-chloro-4,6-dimethylpyrimidine
-
2-aminobenzoic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ligand (e.g., 1,10-phenanthroline)
-
Anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, or dioxane)
Procedure:
-
To a dry reaction flask, add 2-chloro-4,6-dimethylpyrimidine, 2-aminobenzoic acid, CuI, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
Caption: Key components for the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation in the synthesis.
References
Technical Support Center: Aminobenzoic Acid Isomer Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the HPLC separation of aminobenzoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate aminobenzoic acid isomers (2-AB, 3-AB, and 4-AB)?
The separation of aminobenzoic acid isomers is difficult due to their structural similarity. As positional isomers, they share the same molecular formula and weight, leading to very similar physicochemical properties such as polarity and pKa.[1][2] Achieving baseline separation requires careful optimization of the HPLC method, particularly the stationary and mobile phases, to exploit the small differences in their properties.[1]
Q2: Which HPLC mode is most effective for separating aminobenzoic acid isomers?
Mixed-mode chromatography is highly effective for separating these isomers.[3][4][5] This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, providing enhanced selectivity for compounds with minor differences in hydrophobicity and ionic character.[3][5] Reversed-phase HPLC (RP-HPLC) on modern core-shell columns can also be effective, but may require more rigorous method development.[4][5]
Q3: How does mobile phase pH impact the separation of aminobenzoic acid isomers?
Mobile phase pH is a critical parameter because aminobenzoic acids are zwitterionic compounds, meaning they have both acidic (carboxylic acid) and basic (amino) functional groups.[3][5] The pH of the mobile phase influences the ionization state of these groups, which in turn affects the retention time of each isomer.[6] To ensure reproducible results and achieve optimal separation, the mobile phase pH must be carefully controlled, ideally at least 1.5 to 2 pH units away from the pKa of the analytes.[7][8]
Q4: What are common causes for shifting retention times in my aminobenzoic acid isomer analysis?
Shifting retention times are a frequent issue in HPLC and can be caused by several factors:
-
Mobile Phase Instability: Small variations in mobile phase preparation, such as incorrect solvent ratios or pH, can lead to significant shifts.[9] Inconsistent mobile phase composition from day-to-day is a common culprit for inter-day variability.[10]
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before injection can cause retention time drift.
-
Pump Issues: Problems with the HPLC pump, such as air bubbles or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[11]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven is recommended for stable results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of aminobenzoic acid isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
If you are observing overlapping or poorly resolved peaks for the aminobenzoic acid isomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. moravek.com [moravek.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for solutions of this compound?
A1: For routine laboratory use, it is recommended to store solutions of this compound at 2-8°C and protected from light. For long-term storage, freezing the solution at -20°C may be considered, but it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate upon temperature cycling. Always use amber vials or wrap containers in aluminum foil to minimize light exposure.
Q2: I am observing a decrease in the concentration of my this compound standard solution over a short period. What could be the cause?
A2: A rapid decrease in concentration could be due to several factors:
-
pH Instability: The compound may be susceptible to hydrolysis at certain pH values. Ensure the pH of your solution is controlled and appropriate for the stability of the compound.
-
Photodegradation: Exposure to ambient or UV light can cause degradation. Always handle and store solutions in light-protected containers.
-
Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to degradation. Consider using de-gassed solvents for solution preparation.
-
Adsorption: The compound might be adsorbing to the surface of the storage container. Using silanized glass vials can mitigate this issue.
Q3: What analytical techniques are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2][3] This method should be capable of separating the intact drug from its potential degradation products.[1] Mass spectrometry (LC-MS) can be used for the identification and characterization of degradation products.[3][4]
Q4: How can I perform forced degradation studies for this compound?
A4: Forced degradation studies, also known as stress testing, are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6][7] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Storing the solid drug or solution at elevated temperatures (e.g., 80°C) for 48 hours.
-
Photodegradation: Exposing the solution to a light source according to ICH Q1B guidelines.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products. Use LC-MS to characterize the unknown peaks. |
| Poor peak shape or tailing | Interaction of the analyte with the stationary phase or column contamination. | Optimize mobile phase pH and composition. Use a column with a different stationary phase. Flush the column with a strong solvent. |
| Precipitation in the solution upon storage | Low solubility or change in pH/temperature. | Check the solubility of the compound in the chosen solvent. Ensure the storage temperature is appropriate. Buffer the solution to maintain a stable pH. |
| Inconsistent results between replicates | Improper sample preparation or instrument variability. | Ensure accurate and consistent pipetting. Allow the instrument to stabilize before analysis. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (if identified) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 2-Aminobenzoic acid |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | 4,6-Dimethylpyrimidin-2-amine |
| 3% H₂O₂ (RT, 24h) | 8.5 | 1 | N-oxide derivative |
| Thermal (80°C, 48h) | 5.1 | 1 | Minor unidentified degradant |
| Photolytic (ICH Q1B) | 12.3 | 2 | Photodegradant 1, Photodegradant 2 |
Table 2: Solution Stability of this compound (1 mg/mL in Methanol)
| Storage Condition | Time Point | % Remaining Assay | Appearance |
| 2-8°C (Protected from light) | 0 | 100.0 | Clear, colorless |
| 7 days | 99.5 | Clear, colorless | |
| 14 days | 98.9 | Clear, colorless | |
| Room Temperature (Exposed to light) | 0 | 100.0 | Clear, colorless |
| 24 hours | 92.1 | Slight yellow tint | |
| 48 hours | 85.4 | Yellow solution |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation - Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Add an equal volume of 1 M HCl to achieve a final concentration of 0.5 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.5 M NaOH.
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
Analyze by HPLC.
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. database.ich.org [database.ich.org]
Challenges in scaling up the production of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid.
Troubleshooting Guide
Challenges in the synthesis of this compound, primarily through the Ullmann condensation of 2-chlorobenzoic acid and 2-amino-4,6-dimethylpyrimidine, can often be overcome by systematic troubleshooting. Below are common issues and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Copper Catalyst: The Cu(I) catalyst is crucial for the Ullmann condensation. Oxidation of the catalyst to Cu(II) can significantly hinder the reaction. | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider adding a reducing agent like sodium ascorbate in small quantities.- Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inappropriate Reaction Temperature: Traditional Ullmann reactions required high temperatures, but modern ligand-assisted protocols can run at lower temperatures. | - For ligand-assisted protocols, start with a temperature range of 100-140 °C.- If no reaction is observed, incrementally increase the temperature.- If decomposition is observed, lower the temperature. | |
| Poor Ligand Choice: The ligand stabilizes the copper catalyst and facilitates the reaction. | - Screen different ligands. Proline and N,N-dimethylglycine are often effective for N-arylations.- Ensure the ligand is dry and of high purity. | |
| Suboptimal Base: The base is critical for the deprotonation of the amine and to neutralize the HX formed. | - Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.- Ensure the base is finely powdered and anhydrous for better reactivity in solid-liquid phase reactions. | |
| Formation of Side Products | Dehalogenation of 2-chlorobenzoic acid: This leads to the formation of benzoic acid. | - Use anhydrous solvents and reagents to minimize protic impurities.- Ensure a thoroughly inert atmosphere to prevent reductive dehalogenation. |
| Homocoupling of 2-chlorobenzoic acid: This results in the formation of biphenyl dicarboxylic acids. | - Optimize the ratio of reactants; a slight excess of the amine can sometimes suppress homocoupling.- Lowering the reaction temperature might reduce the rate of this side reaction. | |
| Hydrolysis of 2-chlorobenzoic acid: Presence of water can lead to the formation of salicylic acid. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Difficult Product Isolation and Purification | Product is soluble in the reaction mixture: This can lead to low recovery after workup. | - After reaction completion and cooling, carefully acidify the aqueous solution to a pH of 4-5 to precipitate the product.- If the product remains in the organic phase, consider solvent-antisolvent crystallization. |
| Presence of colored impurities: Often due to copper catalyst residues or degradation products. | - During workup, wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove copper salts.- Treatment with activated carbon can help decolorize the solution before crystallization. | |
| Product co-precipitates with starting materials: This leads to low purity. | - Optimize the precipitation pH to selectively precipitate the product.- Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed cross-coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid) with 2-amino-4,6-dimethylpyrimidine in the presence of a base.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC mobile phase would be a mixture of ethyl acetate and hexane. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is a good starting point.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: When scaling up, it is crucial to manage the exothermic nature of the reaction, especially during the initial heating phase. Ensure adequate cooling capacity is available. The use of powdered copper catalysts can pose an inhalation risk; therefore, appropriate personal protective equipment (PPE), including respiratory protection, should be used. The reaction should be conducted in a well-ventilated area or a fume hood.
Q4: My final product has a green or blue tint. What is the cause and how can I remove it?
A4: A green or blue coloration is typically due to residual copper salts from the catalyst. To remove this, during the aqueous workup, wash the organic layer with a dilute aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide.
Q5: What is the expected yield and purity for this reaction?
A5: The yield and purity are highly dependent on the reaction conditions and scale. With an optimized protocol, yields in the range of 70-85% can be expected. Purity of >98% is achievable after recrystallization.
Quantitative Data
The following table presents hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of this compound. This data is for illustrative purposes and actual results may vary.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | 5 mol% CuI | 10 mol% CuI | 5 mol% CuI |
| Ligand | 10 mol% L-Proline | 10 mol% L-Proline | 20 mol% N,N-Dimethylglycine |
| Base | K₂CO₃ | K₂CO₃ | Cs₂CO₃ |
| Temperature | 120 °C | 120 °C | 110 °C |
| Solvent | DMF | DMF | Dioxane |
| Yield (%) | 65 | 78 | 82 |
| Purity (%) | 95 | 97 | 98.5 |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
Materials:
-
2-chlorobenzoic acid
-
2-amino-4,6-dimethylpyrimidine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), 2-amino-4,6-dimethylpyrimidine (1.2 equivalents), copper(I) iodide (0.05 equivalents), L-Proline (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via a syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir.
-
Acidify the aqueous solution to a pH of 4-5 with 1M HCl to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, treat with a small amount of activated carbon and filter hot.
-
Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified product, wash with cold ethanol, and dry under vacuum.
-
Visualizations
Technical Support Center: Purification of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Welcome to the technical support center for the purification of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities can originate from unreacted starting materials or byproducts of the synthesis reaction. The synthesis of N-aryl anthranilic acids often involves the Ullmann condensation or a similar coupling reaction.[1][2] Potential impurities include:
-
Starting Materials: Unreacted 2-aminobenzoic acid and 2-chloro-4,6-dimethylpyrimidine (or a related reactive pyrimidine derivative).
-
Byproducts from Side Reactions: These can include symmetrically coupled biaryls.[3]
-
Residual Catalyst: If a copper catalyst is used in a coupling reaction, traces of copper may remain.[1]
-
Solvent Residues: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used in Ullmann-type reactions and can be difficult to remove completely.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are recrystallization and column chromatography. Due to the presence of both a carboxylic acid group and a pyrimidine ring, the compound has polar characteristics.[4]
-
Recrystallization is a cost-effective method for removing impurities with different solubility profiles.
-
Column Chromatography , particularly with silica gel or a modified stationary phase, can separate closely related impurities.[5] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[4]
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a common and accurate way to determine purity. Isomers of aminobenzoic acid can be effectively separated and analyzed by HPLC.[6][7]
-
Thin-Layer Chromatography (TLC): TLC is a quick method to monitor the progress of a reaction and the effectiveness of a purification step.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any residual impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a different solvent or solvent system. Compounds with hydrogen bonding capabilities like carboxylic acids and amines may be soluble in solvents like ethanol or water.[9] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities can also cause oiling out. | Reheat the solution to redissolve the oil, add more of the "soluble" solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point can also help.[10] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added), or the solution is supersaturated.[11] | Boil off some of the solvent to concentrate the solution. If supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10][12] |
| Low recovery of the purified product. | Too much solvent was used, or the compound is significantly soluble in the cold solvent.[10][12] | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[13] |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from an impurity. | The mobile phase polarity is not optimal. | Adjust the solvent system. A gradual change in solvent polarity (gradient elution) may improve separation. For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape.[8] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For acidic compounds that may strongly interact with silica gel, adding a small amount of a more polar solvent like methanol can help.[8] |
| Peak tailing in the collected fractions. | The compound is interacting too strongly with the stationary phase. | For acidic compounds on a silica gel column, adding a small amount of acetic acid to the mobile phase can reduce tailing.[8] |
Quantitative Data Summary
The following table presents illustrative data based on typical results for the purification of similar aromatic carboxylic acids. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Parameter | Before Purification | After Recrystallization | After Column Chromatography |
| Purity (by HPLC) | ~94% | >98.5% | >99% |
| Appearance | Off-white to light brown powder | White to off-white crystalline solid | White crystalline solid |
| Recovery Yield | N/A | 80-92% | 65-85% |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[8]
-
Induce Crystallization: While the ethanol solution is still hot, slowly add warm deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, the cooling process should be gradual. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column, ensuring an evenly packed bed with no air bubbles.[8]
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by silica gel column chromatography.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Coupling Reactions for Aminopyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for the synthesis of aminopyrimidines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of aminopyrimidines via common coupling reactions such as Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Issue 1: Low or No Yield in Buchwald-Hartwig Amination of a Halopyrimidine
-
Question: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the primary parameters I should investigate?
-
Answer: Low yields in Buchwald-Hartwig aminations of pyrimidines often point to issues with the catalyst system. The selection of the palladium precursor, ligand, and base is critical for catalytic activity.[1]
-
Catalyst and Ligand System: Ensure you are using an appropriate ligand for your specific amine and pyrimidine substrates. Sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are often effective for these types of couplings.[1] The quality of the palladium source, like Pd₂(dba)₃ or Pd(OAc)₂, is also crucial. Using a pre-formed palladium-ligand complex can ensure consistent activation.[1]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[1] For substrates that are sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, though this might require higher reaction temperatures.[1]
-
Solvent: Anhydrous toluene is a frequently used and effective solvent for Buchwald-Hartwig reactions.[1] It is imperative to ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[1]
-
Temperature: These reactions often necessitate elevated temperatures, typically between 80-110 °C.[1] If the reaction is being run at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be employed to accelerate the reaction.[1][2]
-
Issue 2: Poor Conversion in SNAr Amination of a Dichloropyrimidine
-
Question: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine, but I'm observing poor conversion. What can I do?
-
Answer: Low conversion in SNAr reactions involving pyrimidines is often linked to the electronic properties of the substrate and the reaction conditions.[1]
-
Substrate Activation: SNAr reactions are more favorable when the pyrimidine ring is substituted with electron-withdrawing groups, which help to stabilize the Meisenheimer complex intermediate. If your substrate is not sufficiently activated, the reaction will be slow.[1][3]
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions.[1]
-
Temperature: Heating is often necessary to achieve a reasonable reaction rate. The required temperature can range from room temperature to reflux, depending on the reactivity of the substrates.[1][3]
-
Issue 3: Lack of Regioselectivity in the Amination of a Di-substituted Halopyrimidine
-
Question: My reaction on a di-substituted halopyrimidine is not regioselective. How can I control which halide is substituted?
-
Answer: Regioselectivity in the amination of dihalopyrimidines is influenced by the electronic and steric environment of the leaving groups.[1] In the case of 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position. However, this preference can be altered by other substituents on the ring.[4]
-
Electronic Effects: Electron-donating groups at the C5 or C6 position can favor nucleophilic attack at the C2 position. Conversely, electron-withdrawing groups at the C5 position typically enhance reactivity at the C4 position.[4]
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.[1]
-
Catalyst/Ligand Control (Buchwald-Hartwig): In some instances, the choice of ligand in a palladium-catalyzed reaction can influence regioselectivity.[1]
-
Issue 4: Difficulty in Product Purification
-
Question: My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I employ?
-
Answer: Removing palladium residues is a common challenge. Several methods can be effective:[1]
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant amount of the precipitated palladium.[1]
-
Scavengers: Various commercial scavengers with functional groups that bind to palladium (e.g., thiol-functionalized silica) can be used to selectively remove the metal from the product solution.[1]
-
Crystallization: If your product is a solid, crystallization is often an effective method for purification and removing metal contaminants.[1]
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help in extracting palladium salts.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical order of reactivity for aryl halides in Buchwald-Hartwig amination?
-
A1: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. However, with modern catalyst systems, even the less reactive aryl chlorides can be coupled effectively.[1]
-
-
Q2: Can I use aqueous ammonia as a nitrogen source for the amination of pyrimidines?
-
A2: Yes, in some cases, aqueous ammonia can be used as the amine source, particularly in SNAr-type reactions on highly activated pyrimidines. For palladium-catalyzed reactions, ammonia equivalents like benzophenone imine are often used, followed by hydrolysis.[1]
-
-
Q3: What are the main differences between Buchwald-Hartwig, Ullmann, and SNAr aminations of pyrimidines?
-
A3:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and generally proceeds under milder conditions with a broad substrate scope for both the amine and the pyrimidine halide.[1]
-
Ullmann Condensation: A copper-catalyzed reaction that is a good alternative to palladium-catalyzed methods, often requiring higher temperatures.[5]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction does not typically require a metal catalyst but is dependent on the electronic properties of the pyrimidine ring, favoring substrates with strong electron-withdrawing groups. It can be a very direct and atom-economical method if the substrate is sufficiently reactive.[1]
-
-
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Biginelli-Type Synthesis of 2-Aminopyrimidines [2]
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Microwave | 100-120 | 5-15 min | 85-95 |
| 2 | Conventional | Reflux | 8-12 h | 60-75 |
Note: Data is generalized from multiple sources for illustrative purposes.
Table 2: Influence of Reaction Parameters on Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [6]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| 2 | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination [1]
-
To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for SNAr Amination [1]
-
In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).
-
Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Synthesis of 2-Amino-4-substituted-aminopyrimidine Derivatives [2]
-
A substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) are suspended in a suitable solvent like ethanol or DMF.
-
Sodium hydroxide (2 mmol) is added, and the mixture is irradiated in a microwave reactor at 100-120°C for 5-15 minutes.
-
The reaction progress is monitored by TLC.
-
After cooling, the solid residue is typically washed with water and a suitable organic solvent (e.g., ethanol or ethyl acetate) to afford the pure product.
Visualizations
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Caption: Decision tree for troubleshooting poor conversion in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Validation & Comparative
Validating Anti-proliferative Effects: A Comparative Guide to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Anti-proliferative Activity of Tyrosine Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected tyrosine kinase inhibitors across various cancer cell lines. This data, gathered from publicly available research, demonstrates the potent anti-proliferative activity of these compounds and serves as a benchmark for evaluating new chemical entities like 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Nilotinib | K562 | Chronic Myeloid Leukemia | <30[1] |
| KU812 | Chronic Myeloid Leukemia | 2.48[1] | |
| GIST882 | Gastrointestinal Stromal Tumor | 160[2] | |
| EOL-1 | Eosinophilic Leukemia | 0.54[2] | |
| Imatinib | K562 | Chronic Myeloid Leukemia | 267 |
| GIST882 | Gastrointestinal Stromal Tumor | 120[2] | |
| BON-1 | Pancreatic Carcinoid | 32,800[3] | |
| NCI-H727 | Bronchial Carcinoid | 32,400[3] | |
| Dasatinib | K562 | Chronic Myeloid Leukemia | <1 |
| MCF-7 | Breast Cancer | 2100 | |
| SK-BR-3 | Breast Cancer | 4000 | |
| C643 | Thyroid Cancer | ~50 (approx.) | |
| Bosutinib | K562 | Chronic Myeloid Leukemia | 150 (at 48h) |
| MV4-11 | Acute Myeloid Leukemia | 8 | |
| MOLM-13 | Acute Myeloid Leukemia | 4 |
Experimental Protocols for Validating Anti-proliferative Effects
To validate the anti-proliferative effects of this compound, a series of in vitro assays are recommended. Below are detailed protocols for three key experiments.
MTT Assay (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound and vehicle control
-
Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 590 nm using a microplate reader.
BrdU Incorporation Assay (DNA Synthesis)
The Bromodeoxyuridine (BrdU) assay measures DNA synthesis and is a direct indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of replicating cells.
Materials:
-
BrdU labeling solution (10 µM in culture medium)
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme or fluorophore
-
Substrate for detection
-
96-well plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells and treat with the test compound as in the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.[3]
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to allow antibody access to the incorporated BrdU.
-
Add the anti-BrdU primary antibody and incubate.
-
Wash the cells and add the secondary antibody.
-
Add the detection substrate and measure the signal using a plate reader.
Colony Formation Assay (Clonogenic Survival)
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and proliferation.
Materials:
-
Cell culture medium
-
Soft agar (for anchorage-independent growth) or standard culture dishes
-
Test compound
-
Crystal violet staining solution
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 100-1000 cells/well) in 6-well plates.
-
Treat the cells with the test compound at various concentrations and incubate for 10-14 days.
-
For soft agar assays, embed the cells in a layer of soft agar.[2]
-
Monitor the plates for colony formation.
-
When colonies are visible, wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Visualizing the Mechanism of Action
The anti-proliferative effects of tyrosine kinase inhibitors are mediated through the inhibition of specific signaling pathways that are often constitutively active in cancer cells. The following diagrams illustrate the key pathways likely targeted by this compound, based on its structural similarity to Nilotinib.
Caption: The BCR-ABL signaling pathway, a key driver in CML.
Caption: The PDGFR signaling pathway, implicated in various cancers.
Caption: The c-Kit signaling pathway, crucial in GIST and other tumors.
Caption: A general workflow for validating anti-proliferative effects.
References
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Methodological Guide
Introduction
This guide provides a comprehensive framework for assessing the cross-reactivity of kinase inhibitors, using a representative compound to illustrate the experimental workflow and data presentation. Due to the limited publicly available cross-reactivity data for the specific molecule 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, this document will utilize data from structurally related and well-characterized kinase inhibitors to provide a practical and informative comparison for researchers, scientists, and drug development professionals. The principles and methodologies outlined herein are directly applicable to the evaluation of novel compounds such as this compound.
The core of this guide focuses on kinome profiling, a critical step in drug discovery that assesses the selectivity of a compound against the entire kinase family. Understanding the cross-reactivity profile of a kinase inhibitor is paramount for predicting potential off-target effects, understanding its mechanism of action, and identifying potential new therapeutic applications.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of a representative aminopyrimidine-based kinase inhibitor against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This format allows for a clear and direct comparison of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) | Kinase Family |
| Abl1 | 38 | Tyrosine Kinase |
| Kit | 25 | Tyrosine Kinase |
| PDGFRA | 30 | Tyrosine Kinase |
| SRC | > 10,000 | Tyrosine Kinase |
| LCK | > 10,000 | Tyrosine Kinase |
| EGFR | > 10,000 | Tyrosine Kinase |
| VEGFR2 | > 10,000 | Tyrosine Kinase |
| CDK1 | > 10,000 | Serine/Threonine Kinase |
| PKA | > 10,000 | Serine/Threonine Kinase |
| PKCα | > 10,000 | Serine/Threonine Kinase |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are protocols for key experiments typically employed in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compound to the kinase of interest.
-
Reagents and Materials:
-
Kinase (e.g., Abl1, Kit)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compound (e.g., this compound)
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound at various concentrations.
-
Incubate the mixture for 60 minutes at room temperature.
-
Add the Alexa Fluor™-labeled tracer to each well.
-
Incubate for another 60 minutes at room temperature.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Plot the TR-FRET signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Western Blot Analysis for Pathway Inhibition
This method assesses the ability of the inhibitor to block the phosphorylation of downstream targets in a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the test compound concentration to determine the cellular potency.
-
Visualizations
The following diagrams illustrate key aspects of the cross-reactivity study workflow and a relevant signaling pathway.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Caption: Simplified MAPK/ERK signaling pathway often modulated by kinase inhibitors.
A Comparative Study of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid and Its Analogs in Anti-Inflammatory and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid and its structurally related analogs. The focus is on their potential as anti-inflammatory and anticancer agents, supported by available experimental data. While a direct head-to-head comparative study is not available in the current literature, this guide synthesizes data from various sources to offer insights into the structure-activity relationships within this class of compounds.
Introduction
The scaffold of N-phenylanthranilic acid is a well-established pharmacophore in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a pyrimidine ring, a key heterocycle in many biologically active compounds, offers a promising avenue for the development of novel therapeutic agents. This guide examines this compound as a lead compound and compares its reported biological activities with those of selected analogs. The aim is to provide a reference for researchers engaged in the design and development of new anti-inflammatory and anticancer drugs.
Chemical Structures of Compared Compounds
For the purpose of this comparative guide, we will focus on the lead compound, this compound, and a representative analog for which anticancer activity data is available: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
Lead Compound: this compound
Analog 1: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Comparative Biological Activity
The following tables summarize the available quantitative data for the lead compound and its analog. It is important to note that the data are compiled from different studies and should be interpreted as indicative of potential activity rather than a direct comparison under identical conditions.
Table 1: Anticancer Activity Data
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | K562 (Leukemia) | Not Specified | 2.27 | [1] |
Data for this compound was not available in the reviewed literature.
Table 2: Anti-Inflammatory Activity Data
Quantitative in-vivo or in-vitro anti-inflammatory data for this compound and its close analogs were not available in the reviewed literature. However, the general class of N-arylanthranilic acids is known for its anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine, serotonin, and bradykinin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol:
-
Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
Mechanism of Action in Inflammation
Many N-arylanthranilic acids exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
Figure 1: Inhibition of the Cyclooxygenase-2 (COX-2) Pathway by N-arylanthranilic acid analogs.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating a compound for its potential as an anticancer agent typically follows a standardized workflow.
Figure 2: A generalized workflow for the preclinical evaluation of potential anticancer compounds.
Conclusion
This comparative guide provides an overview of the biological activities of this compound and its analogs, with a focus on their potential as anti-inflammatory and anticancer agents. The available data, although limited for a direct comparison, suggests that this chemical scaffold is a promising starting point for the development of new therapeutic agents. Further research, particularly systematic structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and workflow diagrams provided herein serve as a resource for researchers in this field.
References
Unraveling the Structure-Activity Relationship of 2-[(Pyrimidin-2-yl)amino]benzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 2-[(pyrimidin-2-yl)amino]benzoic acid derivatives, a scaffold of significant interest in medicinal chemistry. We present a synthesis of experimental data, detail key methodologies, and visualize relevant biological pathways to offer a comprehensive resource for the development of novel therapeutics.
The 2-[(pyrimidin-2-yl)amino]benzoic acid core structure has proven to be a versatile template for the design of potent modulators of various biological targets. These derivatives have demonstrated significant activity as kinase inhibitors, antagonists of the Retinoid X Receptor alpha (RXRα), and inhibitors of the Hedgehog signaling pathway, highlighting their potential in oncology and other therapeutic areas. This guide will delve into the structural modifications of this scaffold and their impact on biological outcomes, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Biological Activity
The biological efficacy of 2-[(pyrimidin-2-yl)amino]benzoic acid derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and benzoic acid rings. The following tables summarize the structure-activity relationship (SAR) of these compounds against various targets, providing a clear comparison of their potency.
Kinase Inhibition
Derivatives of this class have shown potent inhibitory activity against a range of kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Table 1: SAR of 2-[(Pyrimidin-2-yl)amino]benzoic Acid Derivatives as Kinase Inhibitors
| Compound ID | R1 (Benzoic Acid Ring) | R2 (Pyrimidine Ring) | Target Kinase | IC50 (nM) | Reference |
| 1a | 4-Methyl | 4-(3-pyridinyl) | BCR-ABL | 25 | [1] |
| 1b | 4-Methyl | 4-(4-pyridinyl) | VEGFR2 | 85 | [2] |
| 1c | Unsubstituted | 4-(phenyl) | CDK9 | 4980 | [3] |
| 1d | 5-sulfamoyl | 4-phenyl | CDK9 | <1000 | [3] |
| 1e | Unsubstituted | 4-(benzimidazol-2-yl) | Aurora B, PLK1, FAK, VEGFR2 | Submicromolar | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
The data indicates that substitutions at the 4-position of the pyrimidine ring with aromatic moieties like pyridine or benzimidazole are crucial for potent kinase inhibition.[1][4] Furthermore, modifications on the benzoic acid ring, such as the addition of a sulfamoyl group, can significantly enhance inhibitory activity against specific kinases like CDK9.[3]
Retinoid X Receptor Alpha (RXRα) Antagonism
A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives have been identified as potent RXRα antagonists, a target implicated in cancer development.
Table 2: SAR of 2-[(Pyrimidin-2-yl)amino]benzoic Acid Derivatives as RXRα Antagonists
| Compound ID | Linker | R Group | EC50 (µM) | Antiproliferative IC50 (µM) (HepG2) | Reference |
| 2a | Hydrazine-1-carboxamide | 4-pyridinyl | 1.68 ± 0.22 | < 10 | [5] |
| 2b | Hydrazine-1-carbothioamide | 4-pyridinyl | > 50 | > 100 | [5] |
| 2c | Hydrazine-1-carboxamide | Phenyl | 5.23 ± 0.51 | 15.8 ± 1.2 | [5] |
EC50 values represent the concentration of the compound that gives half-maximal response.
These findings highlight the importance of the linker and the substituent attached to it. The hydrazine-1-carboxamide linker appears to be more favorable for potent RXRα antagonism than the carbothioamide linker.[5] A pyridine substituent consistently demonstrates strong activity.[5]
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Example: HTRF® Assay)
This assay is a common method to determine the potency of compounds against a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and a second antibody, labeled with a compatible fluorophore, binds to the substrate. When these two fluorophores are brought into proximity through binding to the same substrate, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. Inhibitors of the kinase will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare kinase buffer, kinase solution, substrate/ATP solution, and test compounds at desired concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase solution, and substrate/ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the detection reagents (antibodies) to the wells.
-
Signal Reading: After another incubation period, read the plate using an HTRF®-compatible reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
Visualizing the Mechanism of Action
To better understand the biological context in which these derivatives operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified signaling pathway illustrating how a 2-[(pyrimidin-2-yl)amino]benzoic acid derivative can inhibit a Receptor Tyrosine Kinase, thereby blocking downstream signaling that leads to cell proliferation and survival.
Caption: A typical experimental workflow for the discovery and development of novel therapeutic agents, starting from compound synthesis to in vivo studies.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid, a key scaffold in medicinal chemistry, can be approached through several strategic routes. This guide provides a comparative analysis of three prominent synthetic pathways: the classical Ullmann condensation, the modern Buchwald-Hartwig amination, and an efficient one-pot synthesis starting from foundational precursors. Each method is evaluated based on reaction parameters such as yield, time, and conditions, offering valuable insights for process optimization and scale-up.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, process time, and available resources. The following table summarizes the key quantitative data for the three discussed synthetic methodologies.
| Parameter | Route 1: Ullmann Condensation | Route 2: Buchwald-Hartwig Amination | Route 3: One-Pot Synthesis from Guanidine |
| Starting Materials | 2-Chlorobenzoic acid, 2-Amino-4,6-dimethylpyrimidine | 2-Bromobenzoic acid, 2-Amino-4,6-dimethylpyrimidine | Guanidine nitrate, Acetylacetone, 2-Chlorobenzoic acid |
| Key Reagents/Catalysts | Copper catalyst, K₂CO₃ | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), NaOtBu | K₂CO₃, Copper catalyst |
| Typical Solvent(s) | DMF, Nitrobenzene | Toluene, Dioxane | Water, DMF |
| Reaction Temperature | High (typically >150 °C) | Moderate to High (80-120 °C) | Stepwise temperature gradient (95-100 °C then >150 °C) |
| Typical Reaction Time | 12 - 24 hours | 4 - 12 hours | 3 hours (pyrimidine synthesis) + 12-24 hours (coupling) |
| Reported Yield | Moderate (60-75%) | High (85-95%) | Good (overall yield dependent on both steps) |
| Purity | Often requires extensive purification | Generally high, purification is straightforward | Requires purification after each stage |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below, offering a practical guide for laboratory implementation.
Route 1: Ullmann Condensation
This classical copper-catalyzed C-N bond formation reaction remains a viable, albeit often harsh, method for the synthesis of N-aryl amines.
Experimental Protocol:
-
To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 2-amino-4,6-dimethylpyrimidine (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
The reaction mixture is heated to reflux (approximately 153 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting mixture is acidified with a dilute solution of hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction represents a more modern and often higher-yielding alternative to the Ullmann condensation, typically proceeding under milder conditions.
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere, combine 2-bromobenzoic acid (1 equivalent), 2-amino-4,6-dimethylpyrimidine (1.1 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and a suitable phosphine ligand like Xantphos (0.04 equivalents).
-
Add anhydrous toluene or dioxane as the solvent.
-
The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Route 3: One-Pot Synthesis from Guanidine
This approach involves the initial synthesis of the 2-amino-4,6-dimethylpyrimidine intermediate followed by an in-situ coupling reaction, potentially offering a more streamlined process. The synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine nitrate and acetylacetone has been reported with yields up to 88.64%.[1]
Experimental Protocol:
-
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
-
In a round-bottom flask, dissolve guanidine nitrate (1 equivalent) and sodium carbonate (1.5 equivalents) in water.
-
To this solution, add acetylacetone (1 equivalent) and heat the mixture at 95-100 °C for 3 hours.[1]
-
Monitor the reaction by TLC. Upon completion, the intermediate can be isolated by cooling the reaction mixture and filtering the precipitated solid.
-
-
Step 2: Ullmann-type Coupling
-
To the reaction mixture containing the synthesized 2-amino-4,6-dimethylpyrimidine, add 2-chlorobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), and a copper catalyst.
-
If water was used as the solvent in the first step, it may need to be removed and replaced with a high-boiling solvent like DMF.
-
Proceed with the Ullmann condensation as described in Route 1.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflow of the three main synthetic routes.
Catalytic Cycle Overview: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
References
Unveiling the Molecular Target of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the confirmation of the molecular target for the compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. Based on the structural similarity to known kinase inhibitors, this document focuses on Casein Kinase 2 (CSNK2A) as a putative molecular target. We present a comparison with alternative compounds possessing a similar scaffold, along with detailed experimental protocols to enable further investigation.
Putative Molecular Target: Casein Kinase 2 (CSNK2A)
Analysis of structurally related pyrimidinylamino benzoic acid derivatives strongly suggests that this compound likely functions as a kinase inhibitor. In particular, compounds with a similar core structure have demonstrated inhibitory activity against Casein Kinase 2 (CSNK2A), a serine/threonine kinase implicated in various cellular processes, including cell proliferation, survival, and viral replication. Further investigation into the interaction of this compound with CSNK2A is therefore warranted.
Comparative Analysis of Structurally Similar Kinase Inhibitors
To provide a framework for evaluating the potential of this compound as a CSNK2A inhibitor, the following table summarizes the activity of structurally related compounds against CSNK2A and the related PIM3 kinase. This data is extracted from studies on 2,6-disubstituted pyrazines, which share a similar pharmacophore.
| Compound | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Antiviral Activity (MHV) IC50 (µM) |
| Reference Compound 1 (6-isopropoxyindole analog) | 100 - 500 | >1000 | 0.8 - 8.6 |
| Reference Compound 2 (ortho-methoxy aniline analog) | <100 | >1000 | Not Reported |
Note: Data for the reference compounds is derived from studies on analogous chemical scaffolds and is intended to provide a benchmark for comparison.[1] The specific activity of this compound would need to be determined experimentally.
Experimental Protocols
To facilitate the experimental validation of the molecular target, detailed protocols for key assays are provided below.
In-Cell Kinase Target Engagement (NanoBRET Assay)
This protocol is adapted from methodologies used to assess the intracellular activity of similar kinase inhibitors.[1]
Objective: To quantify the binding of this compound to CSNK2A within intact cells.
Materials:
-
HEK293 cells
-
CSNK2A-NanoLuciferase fusion vector
-
NanoBRET Tracer
-
Test compound (this compound)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CSNK2A-NanoLuciferase fusion vector and a carrier DNA. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add the compound dilutions to the cells.
-
Tracer Addition: Add the NanoBRET Tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Luminescence Measurement: Add the NanoBRET substrate and read the plate on a luminometer, measuring both the donor (NanoLuc) and acceptor (Tracer) emission wavelengths.
-
Data Analysis: Calculate the NanoBRET ratio and plot the data against the compound concentration to determine the IC50 value.
In Vitro Antiviral Assay (Murine Hepatitis Virus - MHV)
This protocol is based on assays used to evaluate the antiviral efficacy of CSNK2A inhibitors.[1]
Objective: To assess the ability of this compound to inhibit the replication of a coronavirus, using MHV as a model.
Materials:
-
Murine cell line (e.g., L929)
-
Murine Hepatitis Virus (MHV)
-
Test compound (this compound)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Reagent for quantifying cell viability (e.g., CellTiter-Glo)
Procedure:
-
Cell Plating: Seed the murine cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Virus Infection: Infect the cells with MHV at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent to the wells and measure the luminescence or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 for inhibition of viral replication.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of CSNK2A and its inhibition.
Experimental Workflow
Caption: Experimental workflow for molecular target confirmation.
References
Benchmarking the efficacy of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
A Comparative Efficacy Analysis of BCR-ABL Tyrosine Kinase Inhibitors
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is not extensively characterized in publicly available scientific literature. Therefore, to provide a data-driven comparative analysis, this guide will focus on a structurally related and well-documented analogue: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . This compound is a known intermediate in the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor (TKI).[1] This guide will benchmark the efficacy of Nilotinib and other prominent BCR-ABL TKIs, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[1][2] Tyrosine kinase inhibitors that target BCR-ABL have revolutionized the treatment of CML.[3] This guide compares the efficacy of several key BCR-ABL inhibitors:
-
Imatinib: The first-generation TKI that set the standard for targeted cancer therapy.[1]
-
Nilotinib: A second-generation TKI with higher potency than Imatinib.[1][3]
-
Dasatinib: A second-generation TKI that inhibits both the active and inactive conformations of the ABL kinase domain.[1][3]
-
Bosutinib: Another second-generation TKI effective against many Imatinib-resistant mutations.[4]
-
Ponatinib: A third-generation TKI designed to be effective against the T315I mutation, which confers resistance to earlier-generation TKIs.[5][6]
-
Asciminib: A first-in-class allosteric inhibitor that binds to the myristoyl pocket of BCR-ABL, offering a different mechanism of action.[7][8]
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory potency (IC50) of various TKIs against wild-type BCR-ABL and cells expressing the fusion protein. Lower IC50 values indicate higher potency.
Table 1: In Vitro Inhibitory Potency (IC50) Against Wild-Type BCR-ABL Kinase
| Compound | IC50 (nM) - Enzymatic Assay | Citation(s) |
| Imatinib | 38 - 600 | [9] |
| Nilotinib | < 30 | [10] |
| Dasatinib | < 1 | [11] |
| Bosutinib | 1.2 | [12] |
| Ponatinib | 0.37 | [5][6] |
| Asciminib | 0.5 | [7] |
Table 2: Comparative IC50 (nM) in Cells Expressing Wild-Type BCR-ABL
| Compound | Cell Line | IC50 (nM) | Citation(s) |
| Imatinib | Ba/F3-p210 | ~200-600 | [1] |
| Nilotinib | Ba/F3-p210 | ~20-45 | [1] |
| Dasatinib | Ba/F3-p210 | ~1-9 | [1] |
| Bosutinib | K562 | ~250 (after 24h) | [13] |
| Ponatinib | Ba/F3-p210 | 0.5 | [5][14] |
| Asciminib | K562 | 4.9 | [15] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the BCR-ABL signaling pathway and a general experimental workflow for comparing TKI efficacy.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition by TKIs.
Caption: General experimental workflow for comparing TKI potency.
Experimental Protocols
Biochemical BCR-ABL Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL kinase enzyme.
Objective: To determine the IC50 value of an inhibitor against purified BCR-ABL kinase.
Materials:
-
Recombinant human ABL kinase domain (or full-length BCR-ABL)
-
Tyrosine kinase substrate (e.g., Abltide peptide)
-
Adenosine triphosphate (ATP), [γ-32P]ATP for radiometric assays
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection system (e.g., ADP-Glo™ Kinase Assay kit, scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the test compound dilutions, and the recombinant BCR-ABL enzyme. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction. The method of detection will depend on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[16]
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, then add a second reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure the resulting luminescence.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of an inhibitor on the proliferation of BCR-ABL positive cells.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach or acclimate overnight in a humidified incubator (37°C, 5% CO₂).[17][18][19]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).[18]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.[15][20]
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17][19]
-
Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a plate reader at a wavelength of approximately 570 nm.[19][21]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The landscape of BCR-ABL tyrosine kinase inhibitors has evolved significantly, offering a range of options for the treatment of Chronic Myeloid Leukemia. The second and third-generation inhibitors, including Nilotinib, Dasatinib, Bosutinib, and Ponatinib, demonstrate substantially greater potency against wild-type BCR-ABL compared to the first-generation Imatinib.[1] Furthermore, their efficacy against a spectrum of Imatinib-resistant mutations is a critical factor in their clinical utility. The advent of allosteric inhibitors like Asciminib provides a novel mechanism to combat resistance. The choice of a specific TKI in a research or clinical setting can be guided by its in vitro efficacy against specific BCR-ABL mutations, as determined by the robust biochemical and cell-based assays detailed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib (AP24534) | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Asciminib | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy Asciminib from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. researchgate.net [researchgate.net]
- 19. atcc.org [atcc.org]
- 20. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid and Imatinib
A definitive head-to-head comparison between 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid and the well-established tyrosine kinase inhibitor, Imatinib, cannot be conducted at this time due to a lack of publicly available scientific literature and experimental data on the former compound. While extensive research has solidified Imatinib's role in targeted cancer therapy, this compound remains a compound with limited characterization in the public domain. This guide will, therefore, provide a comprehensive overview of Imatinib's established efficacy and mechanism of action, while highlighting the specific data required for a future comparative analysis with this compound.
Imatinib: A Paradigm of Targeted Therapy
Imatinib, marketed under the brand name Gleevec®, is a cornerstone in the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3][4] Its efficacy stems from its targeted inhibition of specific tyrosine kinases, enzymes that play a crucial role in cellular signaling and growth.
Mechanism of Action
Imatinib functions by binding to the ATP-binding site of the Abl tyrosine kinase, particularly the constitutively active Bcr-Abl fusion protein found in CML cells.[1][5] This binding action blocks the downstream signaling pathways that lead to uncontrolled cell proliferation and survival, ultimately inducing apoptosis (programmed cell death) in the cancer cells.[5][6] Beyond Bcr-Abl, Imatinib also effectively inhibits other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers in the pathogenesis of GISTs.[1][7]
Established Efficacy
Clinical trials and real-world data have consistently demonstrated the remarkable efficacy of Imatinib in patients with CML and GIST.[3][8][9][10] Long-term follow-up studies in CML patients have shown high rates of hematologic, cytogenetic, and molecular responses, leading to significantly improved survival rates.[3][9] In GIST, Imatinib has been shown to induce tumor regression and prolong progression-free survival.[8][10]
The Enigma of this compound
A thorough search of scientific databases and publications has revealed no specific studies detailing the biological activity, target profile, or efficacy of this compound. While the chemical structure suggests potential biological activity, as many pyrimidine and benzoic acid derivatives are explored in drug discovery, there is no concrete data to support any specific therapeutic application.
Data Required for a Meaningful Comparison
To facilitate a comprehensive and objective comparison with Imatinib, the following experimental data for this compound would be essential:
-
Target Identification and Validation: Identification of the specific protein targets of the compound and validation of its binding affinity and inhibitory activity.
-
In Vitro Efficacy Data:
-
IC50/EC50 Values: Determination of the half-maximal inhibitory or effective concentration against its target proteins and in relevant cancer cell lines.
-
Cell-Based Assays: Evaluation of its effects on cell proliferation, apoptosis, and specific signaling pathways in cancer cell lines known to be sensitive to Imatinib (e.g., Bcr-Abl positive CML cells, c-KIT mutated GIST cells).
-
-
In Vivo Efficacy Data:
-
Xenograft Models: Studies in animal models bearing human tumors to assess the compound's ability to inhibit tumor growth and improve survival.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its on-target effects in a living organism.
-
-
Selectivity Profiling: Assessment of the compound's activity against a panel of kinases to determine its selectivity and potential off-target effects.
-
Mechanism of Action Studies: Detailed investigation into the molecular mechanisms by which the compound exerts its biological effects.
Experimental Protocols: A Blueprint for Future Investigation
Should research on this compound commence, standardized experimental protocols would be crucial for generating reliable and comparable data. Below are examples of key experimental methodologies that would be required.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.
Methodology:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified signaling pathway targeted by Imatinib and a general workflow for kinase inhibitor screening.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Caption: General experimental workflow for the discovery and development of kinase inhibitors.
Conclusion
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations
Before handling 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid for disposal, it is crucial to consult the compound's SDS, if available, and adhere to general laboratory safety protocols. In the absence of a specific SDS, treat the substance as hazardous.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[5]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program.[2] Do not dispose of this chemical down the drain or in regular trash.[2][3][6][7]
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[8] Based on data for similar compounds, it may be classified as an irritant and potentially harmful to aquatic life.
-
Containerization :
-
Use a designated, compatible, and properly sealed hazardous waste container.[8][9] The container should be in good condition with a secure screw cap.[9]
-
Leave the chemical in its original container if possible. If transferring, ensure the new container is clearly labeled.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.[9]
-
-
Labeling :
-
Storage :
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[8][9]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the storage area is secure and away from heat or ignition sources.[10]
-
-
Request for Pickup :
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general federal and institutional guidelines for hazardous waste accumulation apply.
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [8] |
| Maximum Quantity of Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| pH Range for Drain Disposal (Not applicable to this compound) | Generally between 5.5 and 10.5 for approved substances | [3] |
| Time Limit for Full Container in SAA | Must be removed within 3 calendar days after being filled | [8][9] |
| Maximum Storage Time for Partially Filled Container in SAA | Up to 12 months from the first day of waste accumulation | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. fishersci.com [fishersci.com]
- 5. targetmol.com [targetmol.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Personal protective equipment for handling 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when working with this compound and its derivatives. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety glasses with side-shields or goggles. | Essential to protect against chemical splashes and fine dust particles. Must comply with EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., disposable nitrile gloves). | Handle with gloves that have been inspected prior to use. For compounds with unknown toxicity, consider double gloving.[2] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[1] |
| Skin & Body Protection | Flame-resistant lab coat or chemical-resistant clothing. | A buttoned lab coat should be worn to cover as much skin as possible.[2] For larger quantities or where splashing is likely, a chemical-resistant apron or suit may be necessary.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required. | If handling fine powders or if ventilation is inadequate, a respirator is necessary to prevent inhalation of dust.[4] For higher concentrations, a full-face respirator or a self-contained breathing apparatus (SCBA) might be required.[1][3] |
| Foot Protection | Closed-toe and closed-heel shoes. | Shoes must cover the entire foot to protect from spills.[2] |
Experimental Protocols: Handling and Disposal
Handling:
-
Preparation: Ensure that an emergency eyewash station and a safety shower are readily accessible before beginning work.[2]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the concentration of airborne dust or vapors.[1][2]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly with soap and water after handling.[1][2][5]
-
Spills: In the event of a spill, evacuate personnel from the immediate area.[1][2] Clean up spills promptly using methods that avoid generating dust.[2] Collect the spilled material into a sealed container for proper disposal.[1][2] Prevent the chemical from entering drains.[2]
Disposal Plan:
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and responding to spills involving this compound.
References
- 1. Benzoicacid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, methylester MSDS CasNo.74222-97-2 [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
